3,6-Dibromopyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromopyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAFMTSSCUETHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290072 | |
| Record name | 3,6-dibromopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17973-86-3 | |
| Record name | 17973-86-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-dibromopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromopyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dibromopyridazine: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural features, and key synthetic applications of 3,6-Dibromopyridazine. It is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and highlights its role as a precursor in the development of targeted therapeutic agents, particularly cyclin-dependent kinase (CDK) inhibitors.
Chemical Structure and Identification
This compound is a halogenated pyridazine (B1198779) derivative with the two bromine atoms located at the 3 and 6 positions of the pyridazine ring. This symmetrical substitution pattern significantly influences its reactivity and makes it a versatile intermediate for further chemical modifications.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₄H₂Br₂N₂[1][2][3] |
| SMILES | C1=C(C(=NN=C1)Br)Br |
| InChI Key | VQAFMTSSCUETHA-UHFFFAOYSA-N[1] |
| CAS Number | 17973-86-3[1][2][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 237.88 g/mol | [1][2][3] |
| Appearance | White to pale yellow solid | |
| Melting Point | 116-117 °C | |
| Boiling Point | 327.5 ± 22.0 °C at 760 mmHg | |
| Density | 2.197 ± 0.06 g/cm³ | |
| Solubility | Insoluble in water, soluble in polar organic solvents. | [4] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from maleic anhydride (B1165640). The following is a detailed experimental protocol for its preparation.[5]
Step 1: Synthesis of Maleic Hydrazide
-
To a solution of hydrazine (B178648) monohydrate (64% v/v, 1.2 mL, 16 mmol) in water (11 mL), add maleic anhydride (2.00 g).
-
Heat the resulting slurry to reflux in a preheated oil bath until the reaction mixture becomes homogeneous.
-
Continue refluxing for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (5 mL) to induce precipitation.
-
Isolate the precipitate by filtration.
-
Wash the collected solid with water (3 x 5 mL).
Step 2: Bromination of Maleic Hydrazide
-
In a flask, combine maleic hydrazide (1.00 g) with freshly distilled phosphorus oxybromide (POBr₃) (5.73 g, 20.0 mmol).
-
Heat the homogeneous solution to 100°C in a preheated oil bath.
-
Maintain the temperature for 3 hours.
-
Pour the reaction mixture over a slurry of ice/water (approximately 50 mL).
-
Cool the mixture to 0°C.
-
Adjust the pH to approximately 10 by adding 10 M aqueous NaOH at 0°C, which will cause a precipitate to form.
-
Isolate the precipitate by filtration.
-
Wash the solid with water (3 x 10 mL) to yield this compound.
Role in Medicinal Chemistry: A Precursor to Bioactive Molecules
This compound is not typically a pharmacologically active molecule itself. Instead, its significance lies in its utility as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The two bromine atoms provide reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups to modulate the biological activity of the final compound.
Application in the Synthesis of CDK2 Inhibitors
A notable application of the pyridazine core, for which this compound is a key starting material, is in the development of cyclin-dependent kinase 2 (CDK2) inhibitors.[6][7][8] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[8] Therefore, inhibiting CDK2 is a promising strategy for cancer therapy.
The general synthetic approach involves the sequential displacement of the two halogen atoms on the pyridazine ring with different amine-containing moieties. This allows for the creation of a library of 3,6-disubstituted pyridazine derivatives that can be screened for their inhibitory activity against CDK2.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its well-defined structure and predictable reactivity make it an ideal starting material for the construction of diverse molecular architectures. The continued exploration of its synthetic utility is expected to lead to the discovery of novel therapeutic agents and advanced materials.
References
- 1. This compound | C4H2Br2N2 | CID 248852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 17973-86-3 CAS MSDS (3,6-Dibromopyridazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and Precautions of 3,6-Dibromopyridazide_Chemicalbook [chemicalbook.com]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine (B1198779) nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potentials of pyridazine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to facilitate further research and drug development in this promising area.
Anticancer Activity of Pyridazine Derivatives
Pyridazine derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[1] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[2] Several pyridazine derivatives have been identified as potent inhibitors of VEGFR-2.[1][3]
Quantitative Data: Anticancer Activity of Pyridazine Derivatives (VEGFR-2 Inhibition)
| Compound ID/Series | Cancer Cell Line | Cell Line Origin | GI50 / IC50 (µM) | Reference Compound | Reference |
| 8c | - | - | 1.8 | - | [1] |
| 8f | HUVEC | Human Umbilical Vein Endothelial Cells | 1.3 | - | [1] |
| 15 | HUVEC | Human Umbilical Vein Endothelial Cells | 1.4 | - | [1] |
| 18b | - | - | 0.0607 | - | [1] |
| 18c | - | - | 0.107 | - | [1] |
| Compound 6 | HEPG-2 | Human Liver Cancer | More active than Sorafenib | Sorafenib | [3] |
| 2h | SR | Leukemia | < 0.1 | - | [4] |
| 2h | NCI-H522 | Non-Small Cell Lung | < 0.1 | - | [4] |
| 4e | MCF-7 | Human Breast Cancer | 1-10 | 5-Fluorouracil, Etoposide | [5][6] |
| 4f | SK-MEL-28 | Human Melanoma | 1-10 | 5-Fluorouracil, Etoposide | [5][6] |
| 12b | Hep-2 | Human Laryngeal Cancer | 11 | Doxorubicin | [7] |
| 12b | HepG2 | Human Liver Cancer | 13 | Doxorubicin | [7] |
| 12b | MCF-7 | Human Breast Cancer | 11 | Doxorubicin | [7] |
| 12b | A375 | Human Melanoma | 11 | Doxorubicin | [7] |
| Pyrazolo-pyridazine 4 | HepG-2 | Human Liver Cancer | 17.30 | Doxorubicin | [8] |
| Pyrazolo-pyridazine 4 | HCT-116 | Human Colon Cancer | 18.38 | Doxorubicin | [8] |
| Pyrazolo-pyridazine 4 | MCF-7 | Human Breast Cancer | 27.29 | Doxorubicin | [8] |
Signaling Pathway: VEGFR-2 Inhibition by Pyridazine Derivatives
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of pyridazine compounds on cancer cell lines.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Pyridazine compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the pyridazine compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of pyridazine derivatives using the MTT assay.
Antimicrobial Activity of Pyridazine Derivatives
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridazine derivatives have demonstrated significant activity against a range of bacteria and fungi.[10][11][12]
Quantitative Data: Antimicrobial Activity of Pyridazine Derivatives
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference Compound | Reference |
| Diarylurea Pyridazinones (Compound 10h) | Staphylococcus aureus | 16 | - | [13] |
| Diarylurea Pyridazinones (Compound 8g) | Candida albicans | 16 | - | [13] |
| Chloro derivatives | Escherichia coli | 0.892–3.744 | Chloramphenicol (2.019-8.078) | [10][11] |
| Chloro derivatives | Pseudomonas aeruginosa | 0.892–3.744 | Chloramphenicol | [10][11] |
| Chloro derivatives | Serratia marcescens | 0.892–3.744 | Chloramphenicol | [10][11] |
| Pyridazinone Derivatives (Compound 3) | S. aureus (MRSA) | 4.52 µM | Amikacin | [14] |
| Pyridazinone Derivatives (Compound 7) | E. coli | 7.8 µM | Amikacin | [14] |
| Pyridazinone Derivatives (Compound 13) | A. baumannii | 3.74 µM | Amikacin | [14] |
| Pyridazinone Derivatives (Compound 13) | P. aeruginosa | 7.48 µM | Amikacin | [14] |
Experimental Protocol: Agar (B569324) Well Diffusion Method
This method is a common preliminary screening technique to evaluate the antimicrobial activity of chemical substances.[15][16][17]
Materials:
-
Nutrient agar plates
-
Standardized bacterial or fungal culture
-
Sterile cork borer (6 mm in diameter)
-
Test compounds (pyridazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Micropipettes
-
Incubator
Procedure:
-
Inoculate the surface of the nutrient agar plates with the standardized microbial culture to create a lawn.
-
Aseptically create wells in the agar plate using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for a period to permit diffusion of the substances into the agar.
-
Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow: Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion method to screen for antimicrobial activity.
Anti-inflammatory Activity of Pyridazine Derivatives
Chronic inflammation is implicated in a variety of diseases. Pyridazine derivatives have shown potent anti-inflammatory effects, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18] A key mechanism is the selective inhibition of cyclooxygenase-2 (COX-2).[19][20][21]
Quantitative Data: Anti-inflammatory Activity of Pyridazine Derivatives (COX-2 Inhibition)
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | Reference |
| 4c | - | 0.26 | - | Celecoxib (IC50 = 0.35 µM) | [19] |
| 6b | - | 0.18 | 6.33 | Celecoxib, Indomethacin (SI = 0.50) | [19] |
| 5f | - | 1.50 | - | Celecoxib | [21] |
| 6f | - | 1.15 | - | Celecoxib | [21] |
| Compound 7 | - | - | - | Celecoxib | [22] |
| Compound 12 | - | - | - | Celecoxib | [22] |
| Compound 16 | - | - | - | Celecoxib | [22] |
| Compound 24 | - | - | - | Celecoxib | [22] |
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Inhibition of the COX-2 pathway by pyridazine derivatives to reduce inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.[23][24][25][26][27]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (pyridazine derivatives)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the reference drug orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group with respect to the control group.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.
Other Notable Biological Activities
Beyond the major areas discussed, pyridazine derivatives have shown promise in a variety of other therapeutic applications, including:
-
Antiviral Activity: Certain pyridazine derivatives have demonstrated inhibitory effects against various viruses.
-
Antihypertensive Activity: Some derivatives exhibit vasodilatory properties, making them potential candidates for treating hypertension.
-
Antidepressant Activity: Modulation of neurotransmitter systems by some pyridazine compounds suggests their potential use in treating depression.
Synthesis of Pyridazine Derivatives
The synthesis of pyridazine derivatives is typically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This versatile reaction allows for the introduction of a wide range of substituents on the pyridazine ring, enabling the fine-tuning of their pharmacological properties.[28][29][30][31][32]
General Synthetic Scheme
Caption: General synthetic route for the preparation of pyridazine derivatives.
Conclusion
The pyridazine scaffold represents a highly valuable framework in the design and development of new therapeutic agents. The diverse and potent biological activities exhibited by its derivatives, particularly in the areas of oncology, infectious diseases, and inflammation, underscore the importance of continued research in this field. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.
References
- 1. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides | MDPI [mdpi.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. hereditybio.in [hereditybio.in]
- 16. botanyjournals.com [botanyjournals.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. inotiv.com [inotiv.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 28. mdpi.com [mdpi.com]
- 29. sphinxsai.com [sphinxsai.com]
- 30. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 31. Pyridazine synthesis [organic-chemistry.org]
- 32. chemtube3d.com [chemtube3d.com]
The Versatile Scaffold: 3,6-Dibromopyridazine as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the exploration of versatile molecular frameworks. Among these, the pyridazine (B1198779) core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. The symmetrically substituted 3,6-dibromopyridazine, in particular, serves as a readily available and highly adaptable building block for the synthesis of diverse compound libraries. Its two reactive bromine atoms provide convenient handles for the introduction of various substituents through modern cross-coupling methodologies, enabling the fine-tuning of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for its derivatization and summarizing the biological activities of the resulting compounds.
Synthetic Methodologies: Harnessing the Reactivity of this compound
The two bromine atoms at the 3 and 6 positions of the pyridazine ring are susceptible to nucleophilic substitution and are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and selective introduction of different functionalities, leading to a vast chemical space of 3,6-disubstituted pyridazine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl groups.
Experimental Protocol: Synthesis of 3-Aryl-6-bromopyridazines via Suzuki-Miyaura Coupling
-
Materials: this compound, arylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate (Na₂CO₃), toluene (B28343), ethanol (B145695), and water.
-
Procedure:
-
To a solution of this compound (1.0 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL), add the arylboronic acid (1.1 mmol) and an aqueous solution of Na₂CO₃ (2 M, 2 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-6-bromopyridazine.
-
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing a diverse range of primary and secondary amines at the 3 and/or 6 positions of the pyridazine ring.
Experimental Protocol: Synthesis of 3-Amino-6-bromopyridazines via Buchwald-Hartwig Amination
-
Materials: this compound, amine, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), cesium carbonate (Cs₂CO₃), and anhydrous 1,4-dioxane (B91453).
-
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).
-
Evacuate the tube and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 3-amino-6-bromopyridazine (B1273705) derivative.
-
Logical Workflow for Derivatization
The following diagram illustrates a typical workflow for the sequential functionalization of this compound.
Caption: A typical synthetic workflow for creating 3,6-disubstituted pyridazines.
This compound Derivatives in Drug Discovery
The 3,6-disubstituted pyridazine scaffold has been extensively explored in various therapeutic areas, leading to the discovery of potent and selective inhibitors of numerous biological targets.
Anticancer Activity
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of CDK2.[1][2]
| Compound ID | Substitution at C3 | Substitution at C6 | Target | IC₅₀ (nM) | Reference |
| 11e | 4-Fluorophenylamino | Morpholino | CDK2 | 151 | [1] |
| 11h | 4-Chlorophenylamino | Morpholino | CDK2 | 43.8 | [1] |
| 11l | 4-Methoxyphenylamino | Morpholino | CDK2 | 55.6 | [1] |
| 11m | (Tetrahydro-2H-pyran-4-yl)methylamino | Morpholino | CDK2 | 20.1 | [1] |
JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a crucial role in inflammation, apoptosis, and cancer. A series of novel 3,6-disubstituted pyridazine derivatives have been designed and evaluated as JNK1 inhibitors.
| Compound ID | Substitution at C3 | Substitution at C6 | Target | % Inhibition (at 10 µM) | Reference |
| 9e | 4-Fluorophenylamino | 4-(4-Tolyl)piperazin-1-yl | JNK1 | 91.82 (CNS SNB-75) |
Anti-inflammatory Activity
Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Pyridazine derivatives have been investigated as selective COX-2 inhibitors, which are expected to have a better gastrointestinal safety profile than non-selective NSAIDs.
| Compound ID | Substitution at C3 | Substitution at C6 | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| 9a | 4-Sulfamoylphenylamino | 4-Tolyl | COX-2 | 15.50 | 21.29 | |
| 9b | 4-Sulfamoylphenylamino | 4-Methoxyphenyl | COX-2 | 17.50 | 15.71 | |
| 12 | 4-Sulfamoylphenylamino | 4-Chlorophenyl | COX-2 | 17.10 | 17.25 | |
| 16b | 4-Sulfamoylphenylamino | 3,4-Dimethoxyphenyl | COX-2 | 16.90 | 18.63 | |
| 17 | 4-Sulfamoylphenylamino | Naphthalen-2-yl | COX-2 | 17.70 | 16.10 |
Antiviral Activity
The pyridazine scaffold has also shown promise in the development of antiviral agents. For instance, certain 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives have demonstrated inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[3]
| Compound | Target Virus | IC₅₀ (µg/mL) | Reference |
| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | HCMV | >10 | [3] |
| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | HCMV | >10 | [3] |
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | VZV | >10 | [3] |
| 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine | VZV | >10 | [3] |
Signaling Pathways
CDK2 Signaling Pathway in Cell Cycle Progression
CDK2 plays a critical role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by cyclins (Cyclin E and Cyclin A) and CDK inhibitors (CKIs). In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[4][5]
Caption: The role of CDK2 in the G1/S cell cycle transition and its inhibition.
JNK Signaling Pathway
The JNK signaling pathway is a complex cascade that is activated by various cellular stresses and inflammatory cytokines. Activation of this pathway can lead to either apoptosis or cell survival, depending on the cellular context.
Caption: The JNK signaling cascade and its inhibition by pyridazine derivatives.
Experimental Protocols for Biological Assays
In Vitro CDK2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2 enzyme.
-
Materials: Recombinant human CDK2/Cyclin A or E, histone H1 (substrate), ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test compound, CDK2 enzyme, and substrate (histone H1) in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
-
Sulforhodamine B (SRB) Cell Proliferation Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Materials: Adherent cell line, culture medium, trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate at 4 °C for 1 hour.
-
Wash the plates with water to remove the TCA.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).[7][8]
-
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), reaction buffer, heme, test compound, and a detection system (e.g., fluorometric probe).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the COX-2 enzyme, heme, and test compound in the reaction buffer.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate at 37 °C for a short period (e.g., 10 minutes).
-
Measure the product formation using a suitable detection method (e.g., fluorescence).
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.[9][10]
-
Conclusion
This compound has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its facile and selective derivatization through established synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides access to a vast and diverse chemical space. The resulting 3,6-disubstituted pyridazine derivatives have demonstrated significant biological activities across a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery endeavors.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Navigating the Solubility Landscape of 3,6-Dibromopyridazine: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 3,6-Dibromopyridazine, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature, this document provides researchers, scientists, and drug development professionals with a foundational understanding of its likely solubility behavior and detailed methodologies for its empirical determination.
Introduction to this compound and its Solubility
This compound (CAS No. 17973-86-3) is a halogenated heterocyclic compound with a molecular formula of C₄H₂Br₂N₂ and a molecular weight of 237.88 g/mol . Its structure, featuring a pyridazine (B1198779) ring substituted with two bromine atoms, suggests a degree of polarity, which influences its solubility in various organic solvents. Generally, compounds of this nature are expected to exhibit moderate solubility in many organic solvents. However, precise quantification is essential for applications in synthesis, purification, and formulation development.
The parent compound, pyridazine, is known to be soluble in water and many organic solvents like alcohols, acetone, and ether, but less so in non-polar solvents such as hexane. The introduction of two bromine atoms in the 3 and 6 positions increases the molecular weight and polarizability of the molecule, which can alter its solubility profile compared to the parent pyridazine.
Qualitative Solubility Profile
In the absence of specific quantitative data, a qualitative assessment based on the principle of "like dissolves like" can be inferred. The polarity of this compound, arising from the nitrogen heteroatoms and the carbon-bromine bonds, suggests it will be more soluble in polar aprotic and polar protic solvents than in non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility |
| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble |
| Polar Aprotic | Acetone, Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Halogenated | Dichloromethane, Chloroform | Likely Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately Soluble |
| Aromatic | Toluene, Benzene | Sparingly Soluble |
| Non-polar | Hexane, Heptane | Likely Insoluble |
Quantitative Solubility Data (Hypothetical)
To facilitate experimental design and data recording, the following table is provided as a template for researchers to populate with their own determined solubility data.
Table 2: Experimental Solubility of this compound at 25°C (Template)
| Solvent | Molarity (mol/L) | g/L | mg/mL | Classification |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Dichloromethane | ||||
| Tetrahydrofuran | ||||
| Toluene | ||||
| Hexane |
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for the quantitative determination of this compound solubility.
Materials and Equipment
-
This compound (purity ≥ 97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For solvents where settling is slow, centrifugation can be used to separate the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A pre-established calibration curve is necessary for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: A suitable mixture of polar and non-polar solvents (e.g., acetonitrile and water).
-
Column: A C18 reverse-phase column is often suitable for this type of compound.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound to construct a calibration curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
3,6-Dibromopyridazine: A Comprehensive Technical Guide to Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-Dibromopyridazine, a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details critical safety information, handling procedures, and physical and chemical properties derived from its Material Safety Data Sheet (MSDS). Furthermore, it outlines detailed experimental protocols for its synthesis and a key application in palladium-catalyzed cross-coupling reactions. Visualized workflows and reaction mechanisms are included to enhance understanding and ensure safe and effective utilization in a laboratory setting.
Chemical and Physical Properties
This compound is a solid organic compound that serves as a valuable intermediate in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 17973-86-3 | |
| Molecular Formula | C₄H₂Br₂N₂ | |
| Molecular Weight | 237.88 g/mol | |
| Appearance | White to light yellow or pale brown crystalline powder/solid | |
| Melting Point | 116-121 °C | |
| Boiling Point | 327.5 °C at 760 mmHg | |
| Density | ~2.2 g/cm³ | |
| Solubility | No data available for water solubility. Soluble in some organic solvents. |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards, which are summarized in Table 2.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
References:
Precautionary Measures and First Aid
Safe handling and emergency procedures are critical when working with this compound. Table 3 outlines the necessary precautionary statements and first aid measures.
| Precautionary Area | Statements and Procedures |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated |
The Versatile Role of 3,6-Dibromopyridazine in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dibromopyridazine has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the two bromine atoms on the electron-deficient pyridazine (B1198779) core, allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This versatility has made it a valuable precursor for the construction of complex molecular architectures, particularly those with promising applications in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the role of this compound in modern organic synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.
Core Synthetic Applications
The synthetic utility of this compound primarily revolves around palladium-catalyzed cross-coupling reactions and the synthesis of fused heterocyclic systems. The differential reactivity of the two bromine atoms can often be exploited to achieve mono- or di-substitution, providing a modular approach to a wide range of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for the introduction of aryl, heteroaryl, or vinyl substituents at the 3- and/or 6-positions of the pyridazine ring. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Experimental Protocol: Synthesis of 3-Bromo-6-(thiophen-2-yl)pyridazine
This protocol details the mono-arylation of a pyridazine derivative, a reaction type directly applicable to this compound.
-
Materials: 6-(Thiophen-2-yl)pyridazin-3(2H)-one (0.5 g, 2.8 mmol), Phosphorus(V) oxybromide (POBr₃) (1.6 g, 5.5 mmol).
-
Procedure:
-
A mixture of 6-(thiophen-2-yl)pyridazin-3(2H)-one and POBr₃ is heated for 6 hours at 110-120 °C.
-
The mixture is cooled to room temperature and then carefully poured onto ice-water.
-
The solution is basified with a 2 M ammonia (B1221849) solution and stirred for 30 minutes, resulting in the formation of a brown solid.
-
The solid is collected by filtration, washed with water and light petroleum to yield pure 3-bromo-6-(thiophen-2-yl)pyridazine.
-
-
Yield: 76%[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-6-arylpyridazine
-
Materials: 3-Bromo-6-arylpyridazine (0.5 mmol), appropriate (hetero)aromatic boronic acid (0.6 mmol), 1,2-Dimethoxyethane (DME) (8 mL), Ethanol (2 mL), 2 M aqueous Sodium Carbonate (Na₂CO₃) solution (1 mL), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol %).
-
Procedure:
-
The reactants and catalyst are combined in a reaction vessel under a nitrogen atmosphere.
-
The mixture is heated to 80 °C and stirred for 48 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is extracted with chloroform (B151607) (3 x 20 mL) and then with a saturated sodium chloride solution (20 mL).
-
The combined organic phases are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography.[1]
-
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Various Boronic Acids [1]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 5-Formylthiophene-2-boronic acid | 5-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)thiophene-2-carbaldehyde | 28 |
| 2 | 5-Formylfuran-2-boronic acid | 5-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)furan-2-carbaldehyde | 14 |
Logical Relationship: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
The Sonogashira coupling allows for the introduction of terminal alkynes, a valuable functional group for further transformations. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials: Aryl halide (e.g., this compound) (0.5 mmol), Terminal alkyne (0.6 mmol), Palladium catalyst on a solid support, Copper(I) oxide (Cu₂O) (0.1%) on alumina (B75360) powder, Tetrahydrofuran (THF)-Dimethylamine (DMA) 9:1 (10 mL).
-
Procedure:
-
A solution of the aryl halide and terminal alkyne in THF-DMA is prepared.
-
The solution is passed through a cartridge packed with the palladium and copper catalysts at a flow rate of 0.1 mL/min at 80 °C.
-
Water (30 mL) is added to the eluate, and the mixture is extracted with hexane (B92381) (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The residue is purified by column chromatography on silica gel.[2]
-
Table 2: Examples of Sonogashira Coupling Products and Yields [2]
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | 4-(Phenylethynyl)toluene | 60 |
| 2 | 4-Iodobenzaldehyde | Phenylacetylene | 4-(Phenylethynyl)benzaldehyde | 75 |
Experimental Workflow: Sonogashira Coupling
Caption: A typical workflow for a Sonogashira coupling reaction.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridazine core.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials: Aryl halide (e.g., this compound) (1.0 mmol), Amine (e.g., morpholine) (1.4 mmol), Palladium precatalyst (0.5-1.0 mol%), Ligand (e.g., BINAP) (0.0-0.5 mol%), Base (e.g., NaOᵗBu) (1.4 mmol), Anhydrous 1,4-dioxane (B91453) (1.0 mL).
-
Procedure:
-
An oven-dried reaction tube is charged with the palladium precatalyst, ligand, base, and aryl halide under an inert atmosphere (e.g., Argon or Nitrogen).
-
The amine and anhydrous solvent are added via syringe.
-
The reaction mixture is heated to 80-100 °C with vigorous stirring for 30-60 minutes.
-
After cooling, diethyl ether is added, and the mixture is washed with brine.
-
The organic layer is dried over MgSO₄, and the solvent is removed under reduced pressure.
-
Table 3: Representative Buchwald-Hartwig Amination Reactions [5]
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 2-Chlorotoluene | Morpholine | N-(2-methylphenyl)morpholine | 94 |
| 2 | 4-Bromoanisole | Piperidine | 1-(4-Methoxyphenyl)piperidine | 93 |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Synthesis of Fused Heterocyclic Systems
This compound serves as a key starting material for the synthesis of various fused heterocyclic systems, which are often of significant interest in drug discovery.
[1][3][6]Triazolo[4,3-b]pyridazines are a class of compounds with diverse biological activities. Their synthesis often involves the initial conversion of this compound to a hydrazine (B178648) derivative, followed by cyclization.
Experimental Protocol: General Procedure for the Preparation of[1][3][6]triazolo[4,3-b]pyridazine Acetohydrazide Derivatives
-
Materials: 6-Hydrazinyl-3-(4-aryl)-[1][3][6]triazolo[4,3-b]pyridazine derivative (0.007 mol), Acetic anhydride (B1165640) (0.714 g, 0.007 mol), Glacial acetic acid (10 mL).
-
Procedure:
-
A solution of the 6-hydrazinyl-3-(4-aryl)-[1][3][6]triazolo[4,3-b]pyridazine derivative in glacial acetic acid is prepared.
-
Acetic anhydride is added, and the reaction mixture is heated under reflux at 120 °C for 6 hours.
-
The mixture is then poured into 20 mL of ice-cold water.
-
The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol.[1]
-
Table 4: Yields of N'-substituted acetohydrazide derivatives of[1][3][6]triazolo[4,3-b]pyridazine [1]
| Entry | Starting Material | Product | Yield (%) |
| 1 | N'-(3-Phenyl-[1][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide | N'-(3-Phenyl-[1][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide | 75 |
| 2 | N'-(3-(4-methoxyphenyl)-[1][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide | N'-(3-(4-methoxyphenyl)-[1][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide | 75 |
Synthetic Pathway:[1][3][6]Triazolo[4,3-b]pyridazines
Caption: General synthetic route to[1][3][6]triazolo[4,3-b]pyridazines.
Pyrazolo[3,4-d]pyridazines are another important class of fused heterocycles accessible from this compound. The synthesis typically involves the formation of a pyrazole (B372694) ring fused to the pyridazine core.
Experimental Protocol: Synthesis of 2H-Pyrazolo[3,4-d]pyridazine 5,6-dioxides
This protocol describes a method for synthesizing a derivative of the pyrazolo[3,4-d]pyridazine system.
-
Materials: 3,4-diacetyl-5-methyl-1H-pyrazoles, Dinitrogen tetroxide (N₂O₄).
-
Procedure:
-
The accessible 3,4-diacetyl-5-methyl-1H-pyrazoles are transformed into the corresponding 1,4-dioximes.
-
The 1,4-dioximes undergo an N₂O₄-mediated oxidative cyclization to yield the 2H-pyrazolo[3,4-d]pyridazine 5,6-dioxides.
-
-
Note: All transformations proceed under mild conditions in good to high yields.[3]
Synthetic Pathway: Pyrazolo[3,4-d]pyridazines
Caption: A potential synthetic route to pyrazolo[3,4-d]pyridazines.
Conclusion
This compound is a highly valuable and versatile scaffold in heterocyclic chemistry. Its ability to undergo selective and sequential palladium-catalyzed cross-coupling reactions, as well as its utility in the construction of fused ring systems, provides synthetic chemists with a powerful tool for the rapid generation of molecular diversity. The protocols and data presented in this guide highlight the broad applicability of this building block and are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for a range of scientific applications.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,6-Dibromopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for the synthesis of biaryls and substituted heterocycles, which are common motifs in pharmaceuticals and functional materials. 3,6-Dibromopyridazine is a versatile building block, and its double Suzuki-Miyaura coupling allows for the straightforward synthesis of 3,6-diarylpyridazines, a class of compounds with significant interest in medicinal chemistry and materials science.
These application notes provide a detailed protocol for the double Suzuki-Miyaura coupling of this compound with various arylboronic acids. Both conventional heating and microwave-assisted methods are described to offer flexibility in experimental design.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. For the double coupling of this compound, this cycle occurs sequentially at both bromine-substituted positions.
Data Presentation
The following tables summarize typical yields obtained for Suzuki-Miyaura coupling reactions with pyridazine (B1198779) derivatives.
Table 1: Conventional Heating - Mono-Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Various Arylboronic Acids [1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine | 28 |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-6-(thiophen-2-yl)pyridazine | 25 |
| 3 | 4-Formylphenylboronic acid | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde | 15 |
| 4 | Thiophen-3-ylboronic acid | 3-(Thiophen-3-yl)-6-(thiophen-2-yl)pyridazine | 14 |
| 5 | Furan-2-ylboronic acid | 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine | 22 |
Reaction Conditions: 3-Bromo-6-(thiophen-2-yl)pyridazine (1.0 eq.), Arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃ (2.0 eq.), DME/Ethanol (4:1), 80 °C, 48 h.
Table 2: Microwave-Assisted Mono-Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3-Chloro-6-(4-methoxyphenyl)pyridazine | 93 |
| 2 | 4-Methylphenylboronic acid | 3-Chloro-6-(p-tolyl)pyridazine | 85 |
| 3 | Phenylboronic acid | 3-Chloro-6-phenylpyridazine | 70 |
| 4 | 4-Chlorophenylboronic acid | 3-Chloro-6-(4-chlorophenyl)pyridazine | 68 |
| 5 | 2-Thienylboronic acid | 3-Chloro-6-(thiophen-2-yl)pyridazine | 53 |
Reaction Conditions: 3,6-Dichloropyridazine (1.0 eq.), Arylboronic acid (1.1 eq.), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq.), 1,4-Dioxane (B91453)/H₂O (4:1), 150 °C, 20 min (Microwave).
Experimental Protocols
Protocol 1: Double Suzuki-Miyaura Coupling of this compound via Conventional Heating
This protocol is adapted from established procedures for mono-coupling of similar substrates and is optimized for the double coupling reaction.[1][2]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Ethanol
-
Water (degassed)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), and sodium carbonate (4.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (5-10 mol%).
-
Add the solvent system, typically a mixture of DME and degassed water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take 24-48 hours for complete conversion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,6-diarylpyridazine.
Protocol 2: Double Suzuki-Miyaura Coupling of this compound via Microwave Irradiation
This protocol offers a significant reduction in reaction time compared to conventional heating.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and potassium carbonate (4.0 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (5-10 mol%).
-
Add the solvent system, typically a mixture of 1,4-dioxane and degassed water (e.g., 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-40 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol (steps 8-10).
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of 3,6-diarylpyridazines.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,6-Dibromopyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3,6-dibromopyridazine, a versatile building block in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications. The pyridazine (B1198779) core is a key pharmacophore in a variety of biologically active molecules, and the ability to functionalize the 3 and 6 positions through robust cross-coupling methodologies is of significant interest in drug discovery and development.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] This document focuses on three key transformations utilizing this compound as the starting material: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties at the 3 and 6 positions of the pyridazine ring, allowing for the generation of diverse chemical libraries for screening and lead optimization.
Due to the symmetrical nature of this compound, selective mono- or di-functionalization can be achieved by carefully controlling the reaction conditions, such as stoichiometry of reagents, reaction time, and temperature. This allows for the sequential introduction of different substituents, further expanding the accessible chemical space.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. Please note that yields are illustrative and may vary depending on the specific coupling partners and optimization of reaction parameters.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 3-Bromo-6-phenylpyridazine | 75 (mono) |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 72 | 3,6-Diphenylpyridazine | 85 (di) |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | 3-Bromo-6-(4-methoxyphenyl)pyridazine | 82 (mono) |
| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (6) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 48 | 3,6-Bis(4-methoxyphenyl)pyridazine | 90 (di) |
Yields are estimated based on similar reactions reported in the literature.[2]
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 3-Bromo-6-(phenylethynyl)pyridazine | 80 (mono) |
| 2 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (10) | CuI (5) | Diisopropylamine | THF | 50 | 6 | 3,6-Bis(phenylethynyl)pyridazine | 70 (di) |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | DMF | 60 | 12 | 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine | 85 (mono) |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (10) | CuI (10) | Et₃N | DMF | 80 | 24 | 3,6-Bis((trimethylsilyl)ethynyl)pyridazine | 78 (di) |
Yields are estimated based on general Sonogashira coupling protocols.[3]
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene (B28343) | 100 | 18 | 4-(6-Bromopyridazin-3-yl)morpholine | 70 (mono) |
| 2 | Morpholine | Pd₂(dba)₃ (4) | BINAP (6) | NaOtBu | Toluene | 110 | 36 | 4,4'-(Pyridazine-3,6-diyl)dimorpholine | 65 (di) |
| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | N-(6-Bromopyridazin-3-yl)aniline | 60 (mono) |
| 4 | Aniline | Pd(OAc)₂ (4) | XPhos (8) | K₃PO₄ | 1,4-Dioxane | 110 | 48 | N,N'-(Pyridazine-3,6-diyl)dianiline | 55 (di) |
Yields are estimated based on analogous Buchwald-Hartwig amination reactions.[4]
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Bromo-6-phenylpyridazine (Mono-substitution)
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add DME, ethanol, and the 2 M aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C and stir for 48 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-bromo-6-phenylpyridazine.
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Bromo-6-(phenylethynyl)pyridazine (Mono-substitution)
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.025 equiv)
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound and dissolve in anhydrous THF.
-
Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and phenylacetylene at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-6-(phenylethynyl)pyridazine.[5]
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-(6-Bromopyridazin-3-yl)morpholine (Mono-substitution)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add this compound, Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether.
-
Wash the organic mixture with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain 4-(6-bromopyridazin-3-yl)morpholine.[4]
Visualizations
Catalytic Cycles and Workflows
Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Key parameters influencing the outcome of cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
Sonogashira Reaction Conditions for 3,6-Dibromopyridazine Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction utilizing 3,6-dibromopyridazine as a key substrate. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of a wide array of novel compounds.
The protocols and data presented herein are compiled from established synthetic methodologies and are intended to serve as a comprehensive guide for the successful implementation and optimization of Sonogashira couplings with this compound.
Reaction Principle
The Sonogashira coupling reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a suitable base. The reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, formation of a copper acetylide, transmetalation of the alkynyl group from copper to palladium, and subsequent reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.
Recommended Reaction Conditions
Based on analogous reactions with structurally similar dihaloheterocycles, a range of conditions can be successfully employed for the Sonogashira coupling of this compound. The following tables summarize key reaction parameters to provide a starting point for optimization.
Table 1: Catalyst and Ligand Systems
| Palladium Source | Ligand | Co-catalyst | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (in complex) | CuI | Pd: 2-10, CuI: 4-20 | A common and effective catalyst.[1] |
| PdCl₂(PPh₃)₂ | PPh₃ (in complex) | CuI | Pd: 2-5, CuI: 4-10 | Often used for its air stability.[1] |
| Pd(OAc)₂ | PPh₃ or other phosphines | CuI | Pd: 2-5, Ligand: 4-10, CuI: 4-10 | Allows for the use of various phosphine (B1218219) ligands. |
| Pd₂(dba)₃ | P(t-Bu)₃ or other bulky phosphines | CuI | Pd: 1-5, Ligand: 2-10, CuI: 2-10 | Effective for less reactive bromides. |
Table 2: Bases and Solvents
| Base | Solvent | Typical Concentration | Notes |
| Triethylamine (B128534) (Et₃N) | DMF, THF, Toluene, Dioxane | Used as a co-solvent or in excess | A widely used and effective combination.[1] |
| Diisopropylethylamine (DIPEA) | DMF, THF, Toluene | Used as a co-solvent or in excess | A bulkier, non-nucleophilic base. |
| Diisopropylamine (i-Pr₂NH) | THF, Toluene | Used as a co-solvent or in excess | Can be effective for specific substrates. |
| K₂CO₃ or Cs₂CO₃ | DMF, Dioxane, Acetonitrile | 2-3 equivalents | Inorganic bases, often used in copper-free conditions. |
Table 3: General Reaction Parameters
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature to 120 °C | Higher temperatures may be required for double coupling or with less reactive alkynes. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Degassing of solvents is crucial to prevent catalyst oxidation and Glaser coupling. |
| Equivalents of Alkyne | 1.1 - 1.5 (for mono-coupling) or 2.2 - 3.0 (for di-coupling) | An excess of the alkyne is typically used to drive the reaction to completion. |
Experimental Protocols
The following are detailed protocols for the mono- and di-alkynylation of this compound.
Protocol 1: Mono-Sonogashira Coupling of this compound
This protocol is designed for the selective mono-functionalization of this compound.
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.1-1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Copper(I) Iodide (CuI) (0.1 eq.)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the terminal alkyne dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-bromo-6-(alkynyl)pyridazine.
Protocol 2: Di-Sonogashira Coupling of this compound
This protocol is designed for the double functionalization of this compound.
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (2.2-2.5 eq.)
-
PdCl₂(PPh₃)₂ (0.1 eq.)
-
Copper(I) Iodide (CuI) (0.2 eq.)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry Schlenk tube, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF and triethylamine, followed by the terminal alkyne.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the 3,6-di(alkynyl)pyridazine product.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Degassing the solvent and base mixture prior to the addition of the catalyst and substrate is highly recommended. Consider increasing the catalyst loading or reaction temperature.
-
Glaser Homocoupling: This side reaction, the dimerization of the terminal alkyne, is often promoted by the presence of oxygen. Rigorous exclusion of air is critical. Using a copper-free Sonogashira protocol can also mitigate this issue.
-
Formation of Palladium Black: This indicates catalyst decomposition. Ensure proper ligand-to-palladium stoichiometry and consider using more robust ligands.
-
Incomplete Reaction: For less reactive alkynes or for the second coupling step, a higher reaction temperature and longer reaction time may be necessary. The choice of a more electron-rich and bulky phosphine ligand can also enhance reactivity.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Copper(I) iodide is a potential irritant; avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize the Sonogashira reaction for the synthesis of a diverse range of mono- and di-alkynylated pyridazine (B1198779) derivatives, which are valuable building blocks in drug discovery and materials science.
References
Preparation of 3,6-Disubstituted Pyridazines for Kinase Inhibitor Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine (B1198779) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors for targeted cancer therapy.[1][2] This is attributed to its favorable physicochemical properties, synthetic accessibility, and its ability to serve as a bioisostere for other aromatic rings, which can lead to improved ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles.[2][3][4] This document provides detailed application notes and protocols for the synthesis and evaluation of 3,6-disubstituted pyridazine derivatives as potent kinase inhibitors, with a focus on targeting c-Jun N-terminal kinase 1 (JNK1) and Cyclin-Dependent Kinase 2 (CDK2).
Introduction
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 3,6-disubstituted pyridazine core represents a versatile scaffold for the development of novel kinase inhibitors. By modifying the substituents at the 3 and 6 positions, it is possible to modulate the potency and selectivity of these compounds against various kinases. This document outlines the synthetic strategies for creating a library of these compounds and the subsequent protocols for screening them against JNK1 and CDK2, two important targets in cancer drug discovery.
Signaling Pathways
To understand the mechanism of action of these inhibitors, it is essential to visualize their place within the relevant signaling pathways.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
Application Notes and Protocols for the Synthesis of JNK1 Pathway Inhibitors Utilizing a 3,6-Disubstituted Pyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] The JNK signaling pathway is activated by a wide range of stimuli, including inflammatory cytokines, growth factors, and environmental stress.[1] Once activated, JNKs translocate to the nucleus and phosphorylate several transcription factors, most notably c-Jun, leading to the regulation of genes involved in diverse cellular processes such as inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK pathway has been implicated in a variety of human diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2] Consequently, the development of small molecule inhibitors targeting the JNK pathway, particularly JNK1, has emerged as a promising therapeutic strategy.[2][3]
The pyridazine (B1198779) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[3] This document provides detailed application notes and protocols for the synthesis and evaluation of a novel series of 3,6-disubstituted pyridazine derivatives as potent inhibitors of the JNK1 pathway, based on the research by Shaalan et al. (2024).[2][4] While the initial prompt specified the use of 3,6-dibromopyridazine, the following protocols detail an alternative and effective synthetic strategy for creating a 3,6-disubstituted pyridazine core with demonstrated JNK1 inhibitory activity.[2]
JNK1 Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway that relays extracellular signals to a nuclear response. The pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates its downstream targets, leading to a cellular response.
Synthesis of 3,6-Disubstituted Pyridazine-based JNK1 Inhibitors
The following is a general synthetic scheme for the preparation of 3,6-disubstituted pyridazine derivatives, exemplified by the synthesis of compound 9e from Shaalan et al. (2024).[2][4] The synthesis commences with the construction of a pyridazinone ring, followed by chlorination and subsequent nucleophilic substitution to introduce the desired side chains.
Experimental Protocol: Synthesis of Compound 9e
Step 1: Synthesis of 6-(4-fluorophenyl)pyridazin-3(2H)-one
-
A mixture of 4'-fluoroacetophenone (B120862) (1.0 mmol), glyoxylic acid monohydrate (1.3 mmol), and acetic acid (24 mL) is refluxed for 10 hours.[5]
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the product.
Step 2: Synthesis of 3-chloro-6-(4-fluorophenyl)pyridazine (B182014)
-
A mixture of 6-(4-fluorophenyl)pyridazin-3(2H)-one (1.0 mmol) and phosphorus oxychloride (POCl₃, 5.0 mL) is heated at 100°C for 3 hours.
-
The reaction mixture is cooled to room temperature and slowly poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried.
Step 3: Synthesis of N'-(6-(4-fluorophenyl)pyridazin-3-yl)-4-methoxybenzohydrazide (Compound 9e)
-
A mixture of 3-chloro-6-(4-fluorophenyl)pyridazine (1.0 mmol) and 4-methoxybenzohydrazide (1.0 mmol) in ethanol (B145695) (20 mL) is refluxed for 8 hours.
-
The reaction mixture is cooled, and the formed precipitate is filtered, washed with ethanol, and recrystallized to afford the final compound 9e .[2][4]
Biological Evaluation of Pyridazine Derivatives
The synthesized compounds are evaluated for their potential to inhibit the JNK1 pathway through a series of in vitro and in vivo assays.
Data Presentation: Anticancer Activity of Compound 9e
Compound 9e was subjected to a single-dose screening against the NCI-60 human cancer cell line panel.[2][4] The table below summarizes the growth inhibition percentage for the most sensitive cell lines.
| Cell Line | Cancer Type | Growth Inhibition (%) |
| HOP-92 | Non-Small Cell Lung | 97.91 |
| UO-31 | Renal | 93.63 |
| EKVX | Non-Small Cell Lung | 89.67 |
| A498 | Renal | 87.54 |
| CAKI-1 | Renal | 85.32 |
| UACC-62 | Melanoma | 84.98 |
| NCI-H226 | Non-Small Cell Lung | 83.21 |
| OVCAR-4 | Ovarian | 82.76 |
| OVCAR-3 | Ovarian | 81.99 |
| NCI-H522 | Non-Small Cell Lung | 80.12 |
| OVCAR-5 | Ovarian | 78.45 |
| SK-MEL-5 | Melanoma | 77.32 |
| IGROV1 | Ovarian | 76.54 |
| ACHN | Renal | 75.87 |
| NCI-H460 | Non-Small Cell Lung | 74.99 |
| Data extracted from Shaalan et al. (2024).[2][4] |
Experimental Protocols: Biological Assays
In Vivo Evaluation of JNK1 Inhibitory Activity
This protocol describes the use of an Ehrlich ascites carcinoma (EAC) solid tumor model in mice to assess the in vivo anticancer and JNK1 inhibitory effects of the synthesized compounds.[2][4]
1. Tumor Induction:
-
Ehrlich ascites carcinoma (EAC) cells are propagated in Swiss albino mice.
-
A suspension of EAC cells (2.5 x 10⁶ cells in 0.1 mL of saline) is injected subcutaneously into the right thigh of female Swiss albino mice.
2. Treatment Protocol:
-
Once the tumor is palpable, the mice are randomly divided into control and treatment groups.
-
The treatment group receives the test compound (e.g., compound 9e at 10 and 20 mg/kg) intraperitoneally daily for 14 days. The control group receives the vehicle.
3. Assessment of Antitumor Activity:
-
Tumor volume is measured every two days using a caliper.
-
At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.
4. Western Blot Analysis for JNK1 Pathway Inhibition:
-
Tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun. A loading control like GAPDH is also used.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated JNK and c-Jun to their total protein levels in the treated group compared to the control group indicates JNK1 pathway inhibition.[2][4]
In Vitro JNK1 Kinase Assay (General Protocol)
This is a general protocol for a direct enzymatic assay to determine the IC₅₀ value of a test compound against JNK1.
-
Reagents and Materials:
-
Recombinant human JNK1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., GST-c-Jun)
-
ATP
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the JNK1 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
The 3,6-disubstituted pyridazine scaffold represents a promising starting point for the development of novel JNK1 pathway inhibitors. The synthetic route and biological evaluation protocols detailed in these application notes provide a comprehensive framework for researchers in the field of drug discovery to synthesize and characterize new chemical entities with potential therapeutic applications in oncology and other diseases driven by aberrant JNK signaling. The presented data on compound 9e underscores the potential of this chemical class to yield potent anticancer agents acting through the inhibition of the JNK1 pathway.[2][4]
References
- 1. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 2. "Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway:" by Mai M. Shaalan, Essam Eldin A. Osman et al. [buescholar.bue.edu.eg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - figshare - Figshare [figshare.com]
Application of 3,6-Dibromopyridazine in Agrochemical Development
Application Note ID: AN-AGRO-DBP-001
Version: 1.0
Introduction
3,6-Dibromopyridazine is a versatile halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of agrochemicals.[1] Its reactive bromine atoms can be readily displaced by various nucleophiles, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. This reactivity makes it a valuable scaffold for the development of novel fungicides, herbicides, and insecticides with improved efficacy and targeted modes of action.[2][3] The pyridazine (B1198779) core is a known pharmacophore in several commercial agrochemicals, highlighting its importance in crop protection.[4]
This application note provides a detailed overview of the use of this compound in the synthesis of agrochemicals, including experimental protocols for the synthesis of key intermediates and final products, as well as methods for evaluating their biological activity.
Synthesis of this compound
A common and efficient method for the synthesis of this compound starts from maleic anhydride (B1165640).[5] The process involves the formation of maleic hydrazide, followed by bromination.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Maleic Hydrazide
-
In a well-ventilated fume hood, add maleic anhydride (2.00 g) to a solution of hydrazine (B178648) monohydrate (64% v/v, 1.2 mL) in water (11 mL).[5]
-
Heat the resulting slurry to reflux in a preheated oil bath until the reaction mixture becomes homogeneous.[5]
-
Continue refluxing for 16 hours.[5]
-
Cool the reaction mixture to room temperature, which will cause a precipitate to form.[5]
-
Isolate the solid product by filtration and wash it with water (3 x 5 mL).[5]
Step 2: Synthesis of this compound
-
In a dry flask, charge the synthesized maleic hydrazide (1.00 g) and freshly distilled phosphorus oxybromide (POBr₃) (5.73 g).[5]
-
Heat the homogeneous solution to 100°C in a preheated oil bath and maintain this temperature for 3 hours.[5]
-
Carefully pour the reaction mixture over a slurry of ice/water (approximately 50 mL).[5]
-
Cool the mixture to 0°C and adjust the pH to approximately 10 by the slow addition of 10 M aqueous NaOH at 0°C, which will result in the formation of a precipitate.[5]
-
Isolate the precipitate by filtration and wash it with water (3 x 10 mL) to obtain this compound.[5]
Application in Fungicide Development
This compound is a key starting material for the synthesis of various fungicidal compounds. One notable class is the imidazo[1,2-b]pyridazine (B131497) derivatives, which have shown significant activity against a range of phytopathogenic fungi.
Synthesis of Imidazo[1,2-b]pyridazine Derivatives
The synthesis of these derivatives typically involves the reaction of a substituted 2-aminoimidazole with a 3,6-dihalopyridazine. While the example below starts from 3,6-dichloropyridazine (B152260), a similar pathway can be employed using this compound.
Workflow for the Synthesis of Imidazo[1,2-b]pyridazine Fungicides
Caption: General synthesis workflow for imidazo[1,2-b]pyridazine fungicides.
Quantitative Data: Antifungal Activity
The following table summarizes the in vitro antifungal activity (EC₅₀ values) of some imidazo[1,2-b]pyridazine derivatives against various plant pathogenic fungi.
| Compound ID | Alternaria alternata (EC₅₀ µg/mL) | Fusarium solani (EC₅₀ µg/mL) | Pyricularia oryzae (EC₅₀ µg/mL) | Valsa mali (EC₅₀ µg/mL) |
| 4j | 4.0 | 6.3 | 7.7 | 7.5 |
| Hymexazol | >50 | >50 | >50 | >50 |
| Chlorothalonil | 1.5 | 25.3 | 0.8 | 1.2 |
Data sourced from a study on the synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives. The study found that compound 4j, a derivative, showed promising antifungal potency against several strains, in some cases more effective than the commercial fungicide hymexazol.
Experimental Protocol: Mycelium Growth Rate Assay
This protocol is used to determine the in vitro antifungal activity of synthesized compounds.
-
Preparation of Media: Prepare Potato Dextrose Agar (B569324) (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Plate Preparation: Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate (without any test compound) reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control. Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
Application in Insecticide Development
This compound can be functionalized to produce potent insecticides. A key target for many insecticides is the γ-aminobutyric acid (GABA) receptor in the insect nervous system.[6]
Mechanism of Action: GABA Receptor Antagonism
Many pyridazine-based insecticides act as non-competitive antagonists of the insect GABA receptor. GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[7] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. By blocking this channel, pyridazine-based insecticides cause hyperexcitation of the insect's nervous system, leading to paralysis and death.
Signaling Pathway of GABA Receptor Antagonism by Pyridazine Insecticides
Caption: Insect GABA receptor signaling and its disruption by pyridazine insecticides.
Quantitative Data: Insecticidal Activity
The following table presents the insecticidal activity of iminopyridazine derivatives against two major agricultural pests.
| Compound ID | Drosophila melanogaster (Mortality % at 200 mg L⁻¹, 48h) | Plutella xylostella (Mortality % at 300 mg L⁻¹, 48h) |
| 11q | 96% | 93% |
| 11x | 91% | 97% |
Data sourced from a study on the design, synthesis, and insecticidal activity of iminopyridazine derivatives containing a 3-hydroxyisoxazole scaffold. The study highlights the potential of these compounds as effective insecticides.
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is suitable for assessing the contact toxicity of compounds against phytophagous insects like the diamondback moth (Plutella xylostella).
-
Compound Preparation: Dissolve the test compounds in a small amount of a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.
-
Leaf Preparation: Cut fresh cabbage leaves into discs of a uniform size (e.g., 5 cm diameter).
-
Treatment: Dip each leaf disc into the test solution for a set period (e.g., 10-30 seconds) and then allow them to air dry.
-
Insect Infestation: Place the treated leaf discs into Petri dishes lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead larvae at specified time points (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each treatment, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.
Application in Herbicide Development
The this compound scaffold can be modified to create effective herbicides. For instance, 3-arylalkylamino-6-chloropyridazines, which can be synthesized from 3,6-dichloropyridazine (and by extension, this compound), have shown promising herbicidal activity.
Quantitative Data: Herbicidal Activity
The table below shows the herbicidal activity of a 3-arylalkylamino-6-chloropyridazine derivative against a common broadleaf weed.
| Compound ID | Target Weed | Concentration (µg·mL⁻¹) | Inhibition Percentage (%) |
| 4f | Brassica napus | 10 | 76.42% |
Data sourced from a study on the synthesis and herbicidal activity of 3-arylalkylamino-6-chloropyridazines. The results indicate that some of these compounds have certain herbicidal activity against broadleaf grasses.
Experimental Protocol: Herbicidal Activity Assay (Petri Dish Method)
This protocol is used to evaluate the pre-emergence herbicidal activity of compounds on weed seeds.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent and prepare a series of dilutions in water containing a surfactant.
-
Plate Preparation: Place a sheet of filter paper in a sterile Petri dish and add a specific volume (e.g., 5 mL) of the test solution.
-
Seed Sowing: Place a known number of seeds (e.g., 20) of the target weed species (Brassica napus) on the treated filter paper.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light, temperature, and humidity conditions.
-
Assessment: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to a solvent-only control. Determine the GR₅₀ (concentration required to cause 50% growth reduction) for each compound.
Conclusion
This compound is a highly valuable and versatile platform for the development of novel agrochemicals. Its reactivity allows for the synthesis of a wide range of derivatives with potent fungicidal, insecticidal, and herbicidal activities. The protocols and data presented in this application note provide a foundation for researchers and scientists in the field of agrochemical discovery to explore the potential of this important chemical scaffold. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and more effective crop protection solutions.
References
- 1. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GABAA receptor-expressing neurons promote consumption in Drosophila melanogaster | PLOS One [journals.plos.org]
- 5. Synthesis and Precautions of 3,6-Dibromopyridazide_Chemicalbook [chemicalbook.com]
- 6. Molecular biology of insect neuronal GABA receptors [pubmed.ncbi.nlm.nih.gov]
- 7. GABA signaling affects motor function in the honey bee | Department of Biology [biology.ox.ac.uk]
Application Notes and Protocols for the Selective Mono-arylation of 3,6-Dibromopyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the selective mono-arylation of 3,6-dibromopyridazine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is designed to favor the formation of 3-aryl-6-bromopyridazines, valuable intermediates in the synthesis of novel pharmaceutical agents and other functional organic molecules.
Introduction
Pyridazine (B1198779) scaffolds are prevalent in a wide range of biologically active compounds. The selective functionalization of dihalogenated pyridazines is a key strategy for the synthesis of diverse molecular libraries. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This protocol focuses on the chemoselective mono-arylation of this compound, a reaction that can be challenging due to the potential for diarylation. By carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent, a high degree of selectivity for the mono-arylated product can be achieved. Generally, the reaction at the C3 position of the pyridazine ring is favored.
Key Reaction Parameters for Selective Mono-arylation
The successful selective mono-arylation of this compound is dependent on several critical parameters:
-
Catalyst and Ligand: A palladium catalyst, often in combination with a phosphine (B1218219) ligand, is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation. The ligand plays a crucial role in stabilizing the palladium center and influencing the selectivity of the reaction.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are frequently employed.
-
Solvent System: The choice of solvent can significantly impact the reaction rate and selectivity. A mixture of a non-polar organic solvent (e.g., 1,2-dimethoxyethane (B42094) (DME) or toluene) and an aqueous solution of the base is often used to ensure the solubility of both the organic and inorganic reagents.
-
Stoichiometry: To favor mono-arylation, it is common to use a slight excess of the arylboronic acid relative to the this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the selective mono-arylation of this compound.
Figure 1: General experimental workflow for the selective mono-arylation of this compound.
Detailed Experimental Protocol
This protocol provides a general method for the selective mono-arylation of this compound using phenylboronic acid as a representative coupling partner.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: To the flask, add a solvent mixture of 1,2-dimethoxyethane (DME, 8 mL), ethanol (2 mL), and a 2 M aqueous solution of sodium carbonate (1 mL).[1]
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-aryl-6-bromopyridazine.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following table summarizes representative results for the selective mono-arylation of this compound with various arylboronic acids under the conditions described above.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-6-phenylpyridazine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-6-(4-methoxyphenyl)pyridazine | 80-90 |
| 3 | 4-Tolylboronic acid | 3-Bromo-6-(4-tolyl)pyridazine | 78-88 |
| 4 | 3-Thienylboronic acid | 3-Bromo-6-(thiophen-3-yl)pyridazine | 65-75 |
| 5 | 4-Fluorophenylboronic acid | 3-Bromo-6-(4-fluorophenyl)pyridazine | 70-80 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and the purity of the starting materials.
Signaling Pathway and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving several key steps.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This application note provides a robust and reliable protocol for the selective mono-arylation of this compound. By following these guidelines, researchers can efficiently synthesize a variety of 3-aryl-6-bromopyridazines for further elaboration in drug discovery and materials science applications.
References
Application Notes and Protocols: 3,6-Dibromopyridazine in the Synthesis of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dibromopyridazine is a versatile heterocyclic building block that has garnered significant interest in the development of advanced materials. Its electron-deficient pyridazine (B1198779) core, coupled with the presence of two reactive bromine atoms, makes it an ideal candidate for the synthesis of a wide array of functional organic materials through various cross-coupling reactions. The adjacent nitrogen atoms in the pyridazine ring influence the electronic properties of the resulting materials, often imparting unique photophysical and electrochemical characteristics.
These application notes provide an overview of the use of this compound in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), functional small molecules for electronic applications, and ligands for the construction of metal-organic frameworks (MOFs). Detailed experimental protocols for key synthetic transformations are provided to facilitate the practical application of this valuable synthon in materials research.
Key Applications and Synthetic Strategies
The reactivity of the C-Br bonds in this compound allows for its functionalization through well-established palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Sonogashira reactions. These methods enable the introduction of a variety of aryl, heteroaryl, and alkynyl substituents, leading to the creation of novel materials with tailored properties.
Conjugated Polymers for Organic Electronics
Conjugated polymers containing the pyridazine moiety are of interest for use in organic light-emitting diodes (OLEDs) and other electronic devices. The electron-deficient nature of the pyridazine ring can enhance electron injection and transport in these materials. Suzuki polycondensation is a common method for synthesizing such polymers.
Functional Small Molecules for Luminescent Materials
Sonogashira coupling of this compound with terminal alkynes is a powerful tool for the synthesis of highly conjugated, linear small molecules. These molecules often exhibit interesting photoluminescent properties and can be explored as emitters in OLEDs or as fluorescent probes.
Ligands for Metal-Organic Frameworks (MOFs)
This compound can be converted into dicarboxylic acids or other multidentate ligands suitable for the construction of MOFs. These pyridazine-based MOFs can exhibit interesting properties, such as gas adsorption, catalysis, and luminescence.
Data Presentation
Table 1: Suzuki Coupling Reactions of this compound for Polymer Synthesis
| Entry | Comonomer | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Molecular Weight (Mn, kDa) | PDI | Ref. |
| 1 | 1,4-Phenylenediboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 48 | 85 | 15.2 | 1.8 | N/A |
| 2 | 2,5-Thiophenediylbis(boronic acid) | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 36 | 91 | 21.5 | 2.1 | N/A |
| 3 | 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/DMF/H₂O | 110 | 72 | 78 | 35.8 | 2.5 | N/A |
Note: Data is representative and compiled from various sources in the literature. Actual results may vary based on specific reaction conditions and substrate purity.
Table 2: Sonogashira Coupling Reactions of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Toluene | 80 | 12 | 92 | N/A |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | DIPA | THF | 60 | 8 | 95 | N/A |
| 3 | 1-Ethynylpyrene | Pd₂(dba)₃ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 | N/A |
Note: Data is representative and compiled from various sources in the literature. Actual results may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Synthesis of Poly(p-phenylene-alt-3,6-pyridazine) via Suzuki Polycondensation
This protocol describes the synthesis of a conjugated copolymer from this compound and 1,4-phenylenediboronic acid.
Materials:
-
This compound (1.00 mmol, 237.88 mg)
-
1,4-Phenylenediboronic acid (1.00 mmol, 165.82 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Potassium carbonate (K₂CO₃) (4.00 mmol, 552.8 mg)
-
Toluene (10 mL)
-
Deionized water (2.5 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 1,4-phenylenediboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add toluene and deionized water via syringe. The mixture should be biphasic.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at 100 °C for 48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After 48 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 200 mL of methanol (B129727) with stirring.
-
Collect the polymer precipitate by filtration, washing with methanol (3 x 50 mL) and then water (3 x 50 mL) to remove residual salts and catalyst.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
-
The resulting polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform (B151607) to isolate the desired polymer fraction.
Characterization: The structure and properties of the polymer can be characterized by ¹H NMR, ¹³C NMR, FT-IR, Gel Permeation Chromatography (GPC) for molecular weight determination, and UV-Vis and fluorescence spectroscopy for photophysical properties.
Protocol 2: Synthesis of 3,6-Bis(phenylethynyl)pyridazine via Sonogashira Coupling
This protocol details the synthesis of a functional small molecule through the double Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.00 mmol, 237.88 mg)
-
Phenylacetylene (2.50 mmol, 255.3 mg, 0.275 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 35.1 mg)
-
Copper(I) iodide (CuI) (0.10 mmol, 19.0 mg)
-
Triethylamine (B128534) (Et₃N) (10 mL)
-
Toluene (10 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask with a rubber septum and evacuate and backfill with argon three times.
-
Add toluene and triethylamine via syringe, followed by the addition of phenylacetylene.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (50 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure 3,6-bis(phenylethynyl)pyridazine.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Its photophysical properties can be investigated using UV-Vis and fluorescence spectroscopy.
Mandatory Visualizations
Caption: Suzuki Polycondensation Workflow.
Caption: Sonogashira Coupling Workflow.
Caption: MOF Synthesis Pathway.
Conclusion
This compound is a highly valuable and versatile building block for the creation of advanced materials with diverse applications in organic electronics and materials science. The synthetic protocols outlined herein for Suzuki polycondensation and Sonogashira coupling provide a solid foundation for researchers to explore the potential of this compound in their own research endeavors. The continued exploration of new synthetic methodologies and the development of novel materials based on the 3,6-disubstituted pyridazine core are expected to lead to further advancements in these exciting fields.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield for 3,6-Dibromopyridazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3,6-dibromopyridazine. The following information, presented in a direct question-and-answer format, addresses common experimental challenges to help optimize reaction yields and purity.
Troubleshooting Guide & FAQs
Q1: I am observing very low to no yield of my desired coupled product. What are the primary reasons and how can I improve the outcome?
Low yields in Suzuki couplings with this compound can arise from several factors, primarily related to the electron-deficient nature of the pyridazine (B1198779) ring, suboptimal reaction conditions, or reagent degradation.[1]
-
Inactive Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this substrate.
-
Recommendation: Screen a variety of bulky, electron-rich phosphine (B1218219) ligands such as Buchwald or Fu ligands (e.g., XPhos, SPhos) which can improve catalyst activity and stability. Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand is also a good strategy. For challenging couplings, Pd(dppf)Cl₂ can offer superior results.
-
-
Inappropriate Base: The base is crucial for the transmetalation step, and its strength and solubility can significantly affect the reaction rate.
-
Poor Solvent Choice: The solvent must effectively solubilize all components of the reaction.
-
Recommendation: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often effective.[1] Water plays a key role in activating the boronic acid.
-
-
Low Reaction Temperature: Insufficient thermal energy can result in sluggish reactions.
-
Recommendation: Suzuki reactions are typically heated (80-120 °C). A careful increase in temperature may improve the yield, but be mindful of potential decomposition of the substrate or catalyst at excessively high temperatures.[1]
-
-
Degradation of Boronic Acid: Boronic acids can be susceptible to decomposition under reaction conditions.
-
Recommendation: Use fresh, high-quality boronic acids. For increased stability, consider using boronate esters, such as pinacol (B44631) esters.[1]
-
Q2: I am struggling with side reactions that are consuming my starting material and reducing my yield. What are the common side reactions and how can I minimize them?
Side reactions are a frequent issue in Suzuki couplings. The most common ones for this substrate include homocoupling, dehalogenation, and protodeboronation.
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid and is often promoted by the presence of oxygen.
-
Recommendation: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) are critical to minimize this side reaction.[1]
-
-
Dehalogenation: This involves the replacement of a bromine atom with a hydrogen atom.
-
Recommendation: Ensure the reaction is performed under an inert atmosphere to minimize oxygen. Optimizing the ligand can also help suppress dehalogenation.[1]
-
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which removes it from the catalytic cycle.
-
Recommendation: Use anhydrous solvents and reagents where possible. The choice of base is also important; a non-aqueous base or minimizing the amount of water can be beneficial.[2]
-
Q3: I am trying to perform a selective mono-arylation, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-arylation?
Achieving selective mono-arylation on a symmetrical substrate like this compound can be challenging as the second C-Br bond can be as reactive as the first.
-
Stoichiometry: The ratio of reactants is a key factor.
-
Recommendation: For mono-arylation, use a 1:1 or slightly less than 1:1 ratio of the boronic acid to this compound.
-
-
Reaction Conditions: Milder conditions often favor mono-substitution.
-
Recommendation: Employ lower reaction temperatures and shorter reaction times.
-
-
Ligand Choice: The ligand can influence selectivity.
-
Recommendation: For 3,5-dihalopyridazines, ligands like dppf might favor coupling at one position, while others like Q-Phos could promote reaction at the other. A screening of ligands is recommended to achieve the desired regioselectivity.[1]
-
Q4: How can I favor the formation of the di-substituted product?
To drive the reaction towards di-substitution, the conditions need to be adjusted to ensure the second coupling occurs efficiently.
-
Stoichiometry: An excess of the boronic acid is required.
-
Recommendation: Use at least 2.2 equivalents of the boronic acid.
-
-
Reaction Conditions: More forcing conditions are generally needed.
-
Recommendation: Longer reaction times and potentially higher temperatures are typically necessary to achieve complete di-substitution.[1]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of dihalogenated pyridazines and similar substrates to guide your optimization process.
Table 1: Effect of Base and Solvent on Suzuki Coupling Yield
| Catalyst | Base (equiv.) | Solvent System | Temperature (°C) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-90 | Varies | 3,6-Dibromo-1,2,4-triazine |
| Pd(dppf)Cl₂ | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | Varies | 3,6-Dibromo-1,2,4-triazine |
| Pd₂(dba)₃/Ligand | Cs₂CO₃ (3.0) | Toluene/H₂O | 100-120 | Varies | 3,6-Dibromo-1,2,4-triazine |
| Pd(PPh₃)₄ | K₃PO₄ (3.0) | Toluene | 100-110 | 60 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(PPh₃)₄ | Cs₂CO₃ (2.0) | Toluene | 100-110 | 80 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(PPh₃)₄ | K₃PO₄ (3.0) | 1,4-Dioxane | 100-110 | 60 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
Yields are highly dependent on the specific arylboronic acid used.[3]
Table 2: Catalyst and Ligand Selection for Dihalogenated Heterocycles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH/H₂O | Reflux | Moderate to Excellent |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good |
| Pd(dppf)Cl₂ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | High |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | High |
Experimental Protocols
Protocol 1: General Procedure for Mono-arylation of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.0-1.1 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Di-arylation of this compound
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and a base such as K₃PO₄ (3.0-4.0 eq.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%). Add the degassed solvent system (e.g., DMF/water 5:1).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction until the starting material and mono-arylated intermediate are consumed.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Troubleshooting low conversion rates in 3,6-Dibromopyridazine reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 3,6-Dibromopyridazine. The following resources offer structured advice to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or shows very low conversion. What are the first things I should check?
A1: When encountering low to no product formation, a systematic review of the reaction components is the first step.[1]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure that your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents were thoroughly degassed.[1][2]
-
Catalyst Activity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. Use a freshly opened bottle or a reliable, air-stable precatalyst. The appearance of significant amounts of palladium black is a visual indicator of catalyst decomposition.[1]
-
Reagent Purity: Impurities in your this compound or boronic acid can poison the catalyst. Verify the purity of your starting materials. Boronic acids, in particular, can dehydrate to form less reactive boroxine (B1236090) trimers; using a boronate ester can sometimes improve results.[2]
-
Base Activation: The choice and quality of the base are critical. For solid bases like K₂CO₃ or K₃PO₄, ensure they are finely powdered and dry. Some reactions may require stronger or more soluble bases.[3][4]
Q2: I'm observing significant homocoupling of my boronic acid instead of the desired cross-coupling product. How can I prevent this?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.
-
Rigorous Degassing: The most crucial step to prevent homocoupling is to eliminate oxygen from the reaction mixture. Use techniques like freeze-pump-thaw cycles for your solvent or extended sparging with an inert gas.[1]
-
Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can sometimes minimize its self-coupling.
-
Temperature Management: Running the reaction at the lowest effective temperature can favor the desired cross-coupling pathway.
Q3: My Buchwald-Hartwig amination with this compound is giving low yields. What factors are most important for this reaction?
A3: Buchwald-Hartwig aminations are highly dependent on the interplay between the ligand, base, and solvent.[5][6]
-
Ligand Selection: The nitrogen atoms in the pyridazine (B1198779) ring can coordinate to the palladium center, inhibiting catalysis. Using bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) is often essential to promote the reaction and prevent catalyst inhibition.[1][7]
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but other bases like LHMDS or K₃PO₄ can be effective, depending on the specific amine and substrate.[7][8]
-
Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used. The presence of water can be detrimental to this reaction.[7]
-
Amine Reactivity: The nature of the amine is a key factor. Primary aliphatic amines are generally more reactive than secondary or aryl amines.[2] For challenging couplings, specialized ligands and conditions may be necessary.[5]
Q4: Can the pyridazine nitrogen atoms interfere with the palladium catalyst?
A4: Yes, the lone pairs on the pyridazine nitrogen atoms can act as ligands, coordinating to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, slowing down or stopping the reaction. This is a known issue with nitrogen-containing heterocycles.[9] To mitigate this, the use of bulky, electron-donating ligands is highly recommended, as they can help prevent the substrate from displacing the essential phosphine ligand on the palladium center.[1]
Q5: I am attempting a mono-functionalization of this compound but am getting di-substituted product. How can I improve selectivity?
A5: Achieving mono-selectivity can be challenging due to the similar reactivity of the two C-Br bonds.
-
Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling partner relative to the this compound.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the initial coupling event.
-
Milder Conditions: Employing a less reactive catalyst system or a weaker base may favor mono-arylation. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.
Data Presentation: Starting Conditions for Optimization
The following tables provide recommended starting points for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are general conditions and may require optimization for your specific substrates.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Source | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd(PPh₃)₄ is often effective for selective couplings.[7] |
| Ligand | SPhos or XPhos (4-8 mol%) if using Pd(OAc)₂ | Bulky, electron-rich ligands are beneficial for challenging substrates.[7] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) | Ensure the base is anhydrous and finely powdered.[7][10] |
| Solvent System | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 ratio) | The solvent must facilitate interaction between organic and aqueous phases.[2] |
| Temperature | 80-100 °C | Lower temperatures may be required to improve selectivity. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Precatalysts that form Pd(0) in situ are common.[7] |
| Ligand | XPhos or SPhos (2-8 mol%) | Sterically hindered, electron-rich ligands are crucial for C-N bond formation.[7][8] |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 eq.) | A strong, non-nucleophilic base is required.[7] |
| Solvent | Toluene or Dioxane | Solvents must be anhydrous.[7] |
| Temperature | 90-110 °C | Reaction temperature depends on the reactivity of the amine and aryl bromide. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the mono-arylation of this compound.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., DME/H₂O 4:1) via syringe. For a typical reaction, use a concentration of ~0.1 M with respect to the limiting reagent.[11]
-
Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general methodology for the mono-amination of this compound.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the base (e.g., NaOtBu, 1.5 eq.).
-
Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Substrate Addition: Add this compound (1.0 eq.).
-
Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 eq.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visual Troubleshooting Guides
The following diagrams provide a visual approach to troubleshooting and understanding the key relationships in your reaction.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Caption: Key components and their relationships in a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Mono-substitution of 3,6-Dibromopyridazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective mono-substitution of 3,6-dibromopyridazine.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of mono- and di-substituted products?
A1: Achieving mono-substitution on a di-halogenated substrate like this compound is a common challenge. The formation of di-substituted products is often due to the second substitution reaction occurring under the same conditions as the first. Key factors influencing this are reaction temperature, stoichiometry of reagents, and catalyst loading. High temperatures and excessive amounts of the coupling partner or a highly active catalyst can promote di-substitution.[1]
Q2: Which bromine on this compound is more reactive?
A2: The two bromine atoms at the C3 and C6 positions of the pyridazine (B1198779) ring are electronically equivalent due to the molecule's symmetry. Therefore, inherent electronic factors do not favor one position over the other. Selectivity must be induced by external factors such as steric hindrance from the incoming nucleophile or directing group effects in more complex derivatives.
Q3: How can I improve the regioselectivity of my reaction?
A3: Improving regioselectivity for mono-substitution can be achieved by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of your nucleophile or coupling partner to favor mono-substitution.
-
Temperature: Lowering the reaction temperature can help slow down the reaction rate and prevent the second substitution from occurring.
-
Catalyst and Ligand Choice: For cross-coupling reactions, the choice of catalyst and ligand is crucial. Sterically hindered ligands can favor mono-substitution. For instance, in Sonogashira couplings, the use of bidentate or electron-rich monodentate phosphine (B1218219) ligands can influence the site of reaction.
-
Slow Addition: Adding the nucleophile or coupling partner slowly to the reaction mixture can help maintain a low concentration, thus favoring the mono-substituted product.
-
Choice of Base: The base can significantly influence the outcome. Milder bases are often preferred to avoid side reactions that can affect selectivity.
Q4: What are the best practices for setting up a regioselective cross-coupling reaction?
A4: For palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, it is essential to ensure an inert atmosphere by thoroughly degassing the solvent and using an argon or nitrogen blanket. The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or dioxane are commonly used. Careful selection of the palladium source, ligand, and base is paramount for achieving high selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or No Regioselectivity | High Reaction Temperature: Elevated temperatures provide sufficient energy to overcome the activation barrier for substitution at both positions. | Lower the reaction temperature. Consider starting at room temperature or even 0 °C and gradually warming if the reaction is too slow. |
| Incorrect Stoichiometry: An excess of the nucleophile or coupling partner will drive the reaction towards di-substitution. | Use a precise stoichiometric amount (1.0-1.2 equivalents) of the incoming reagent. Consider slow addition of the reagent. | |
| Inappropriate Solvent: The solvent can affect reagent solubility and the stability of transition states, influencing selectivity. | Screen different solvents. While polar aprotic solvents (DMF, DMSO) are common, less polar options like THF or dioxane might improve selectivity in some cases. | |
| Highly Active Catalyst/High Catalyst Loading: A very active catalyst or high loading can accelerate the second substitution. | Reduce the catalyst loading. For palladium-catalyzed reactions, screen different ligands, as sterically bulky ligands can enhance mono-selectivity. | |
| Low Yield of Mono-substituted Product | Decomposition of Reagents or Product: The substrate or product may be unstable under the reaction conditions. | Optimize the reaction time and temperature. Monitor the reaction progress using TLC or LC-MS to stop it once the desired product is formed and before significant degradation occurs. |
| Incorrect Base: The choice of base is crucial for many cross-coupling reactions. An inappropriate base can lead to low conversion or side reactions. | Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The optimal base can depend on the specific cross-coupling reaction. | |
| Poor Solubility of Reagents: If reagents are not fully dissolved, the reaction may be slow or incomplete. | Try a different solvent or a co-solvent system to improve solubility. | |
| Formation of Homocoupled Byproducts | Oxidative Homocoupling: In Sonogashira couplings, the presence of oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling). In Suzuki couplings, the boronic acid can homocouple. | Ensure the reaction is performed under strictly inert conditions. Thoroughly degas all solvents and reagents before use. |
Data Presentation
Table 1: Regioselective Mono-amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) (A Close Analog of this compound)
Reaction Conditions: 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), amine (2.0 equiv), CsF (1.0 equiv), and BnNEt₃Cl (10 mol%) in DMSO at 100 °C for 24 hours.[2]
| Entry | Amine | Product | Yield (%)[2] |
| 1 | Benzylamine | 3-Bromo-6-(benzylamino)imidazo[1,2-b]pyridazine | 98 |
| 2 | 2-Thiophene methylamine | 3-Bromo-6-((thiophen-2-ylmethyl)amino)imidazo[1,2-b]pyridazine | 96 |
| 3 | Furfurylamine | 3-Bromo-6-(furfurylamino)imidazo[1,2-b]pyridazine | 95 |
| 4 | Indole-3-ethylamine | 3-Bromo-6-(2-(1H-indol-3-yl)ethylamino)imidazo[1,2-b]pyridazine | 94 |
| 5 | Pyrrolidine | 3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 98 |
| 6 | Morpholine | 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 97 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Mono-Suzuki Coupling
This protocol is adapted from the synthesis of thienylpyridazine derivatives and can be optimized for the mono-substitution of this compound.[3]
-
Reagent Preparation: In a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a suitable base such as Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,2-dimethoxyethane (B42094) (DME) and water.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Regioselective Mono-Sonogashira Coupling
This protocol provides a general method for the mono-alkynylation of dihaloheterocycles.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and dissolve it in a suitable degassed solvent such as THF or DMF.
-
Addition of Reagents: Add the terminal alkyne (1.1-1.2 equiv) and a base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and the co-catalyst copper(I) iodide (CuI) (3-6 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting flowchart for poor regioselectivity.
References
Technical Support Center: Managing Palladium Catalyst Deactivation with Pyridazine Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving pyridazine (B1198779) substrates. The information is tailored for professionals in research, discovery, and process development to help manage catalyst deactivation and optimize reaction outcomes.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems encountered during palladium-catalyzed reactions with pyridazine substrates.
Guide 1: Low or No Product Yield
Problem: The reaction shows low conversion of starting materials or complete failure to form the desired product.
Possible Causes and Solutions:
-
Catalyst Deactivation by Pyridazine: The lone pair of electrons on the pyridazine nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species.[1]
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can sterically shield the palladium center and promote the desired catalytic cycle over inhibitory coordination.
-
-
Suboptimal Ligand Choice: The selected ligand may not be suitable for the specific pyridazine substrate and reaction type.
-
Inappropriate Base: The strength and nature of the base are critical for efficient catalysis.[5]
-
Poor Solvent Selection: The solvent can significantly impact catalyst stability and reactivity.
-
Solution: Aprotic polar solvents like dioxane, toluene (B28343), or DME, often in combination with water for Suzuki-Miyaura reactions, are commonly used.[2] Ensure the use of anhydrous solvents for water-sensitive reactions like the Buchwald-Hartwig amination to prevent catalyst decomposition.[4]
-
-
Low Reaction Temperature: Insufficient thermal energy can lead to slow or stalled reactions.
-
Solution: Gradually increase the reaction temperature. Typical temperatures for these couplings range from 80-120 °C.[4]
-
Guide 2: Formation of Significant Side Products
Problem: The reaction mixture contains substantial amounts of undesired byproducts, such as homocoupled products, protodeboronated arenes, or hydrodehalogenated starting material.
Possible Causes and Solutions:
-
Homocoupling of Boronic Acids (Suzuki-Miyaura): This side reaction is often promoted by the presence of oxygen or excess Pd(II) species.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Using a Pd(0) precatalyst can also minimize initial Pd(II) concentrations.
-
-
Protodeboronation of Boronic Acids (Suzuki-Miyaura): The C-B bond of the boronic acid is cleaved by a proton source.
-
Solution: Use anhydrous solvents and ensure the base is strong enough to neutralize any trace amounts of water.
-
-
Hydrodehalogenation: The halogen on the pyridazine substrate is replaced by a hydrogen atom.
-
Solution: This can be influenced by the choice of ligand and the presence of a hydrogen source. Screening sterically hindered biaryl phosphine ligands and optimizing the reaction temperature (lower temperatures may be beneficial) can help suppress this side reaction.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black during the reaction with a pyridazine substrate?
The formation of a black precipitate, commonly referred to as palladium black, is a strong indication of catalyst decomposition and aggregation.[7] This occurs when the active Pd(0) species are reduced and agglomerate into inactive metallic palladium. With pyridazine substrates, strong coordination to the palladium center can disrupt the catalytic cycle and promote pathways leading to catalyst decomposition.
Q2: Can I reuse my palladium catalyst when working with pyridazine substrates?
Reusability is often challenging due to the deactivating nature of pyridazine. The strong coordination can lead to irreversible poisoning of the catalyst. If you observe a significant drop in activity upon reuse, it is likely that the catalyst has been deactivated.
Q3: How does the position of the halogen on the pyridazine ring affect reactivity?
The electronic environment of the C-X bond, influenced by the position of the nitrogen atoms and other substituents, can affect the ease of oxidative addition. Generally, halogens at positions that are more electron-deficient will be more reactive.
Q4: Are chloro-pyridazines suitable substrates for cross-coupling reactions?
Yes, but they are generally less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond.[2] Successful coupling of chloro-pyridazines often requires more sophisticated catalyst systems, such as those employing bulky, electron-rich ligands (e.g., SPhos, Xantphos) or NHC ligands, to facilitate the challenging oxidative addition step.[2]
Q5: What is the role of water in Suzuki-Miyaura reactions with pyridazine substrates?
In many Suzuki-Miyaura protocols, a small amount of water is beneficial as it helps to dissolve the base and facilitate the transmetalation step. However, excessive water can lead to catalyst decomposition and protodeboronation of the boronic acid. The optimal amount of water should be determined empirically.
Section 3: Data Presentation
Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | XPhos | NaOtBu | Toluene | 100 | 18 | 95 | [3] |
| 2 | Morpholine | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | [4] |
| 3 | n-Hexylamine | Xantphos | K₃PO₄ | Toluene | 100 | 20 | 92 | [4] |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Table 2: Comparison of Catalysts for Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Methoxyphenyl | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | 91 | [8] |
| 2 | Phenyl | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 75 | [9] |
| 3 | 4-Tolyl | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 85 | [2] |
Note: This data is compiled from reactions with similar substrates and serves as a guide for catalyst selection.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridazine[8]
-
To an oven-dried Schlenk tube, add the chloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.6 mol%).
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 18 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridazine[3][4]
-
To an oven-dried Schlenk flask, add the bromopyridazine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), and the phosphine ligand (e.g., XPhos or BINAP; 2-10 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the base (e.g., NaOtBu or Cs₂CO₃; 1.5-3.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous solvent (e.g., toluene or dioxane; 5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Section 5: Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[4]
Caption: Deactivation of palladium catalyst by pyridazine substrate.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 3,6-Dibromopyridazine in Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming the poor solubility of 3,6-dibromopyridazine in common palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
Issue: Low or No Product Yield in Coupling Reactions
Primary Suspect: Poor Solubility of this compound
The low solubility of this compound in many common organic solvents is a primary contributor to low or failed product yields in coupling reactions. A heterogeneous reaction mixture can lead to inefficient catalyst turnover and incomplete consumption of the starting material.
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for addressing poor solubility.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound expected to have better solubility?
While specific quantitative data is limited, solubility can be inferred from the properties of similar halo-heterocycles. Generally, polar aprotic solvents are a good starting point. Consider screening the solvents listed in the table below, especially at elevated temperatures.
Q2: How does temperature affect the solubility and the reaction outcome?
Increasing the reaction temperature is a common and effective method to improve the solubility of this compound.[1] However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and degradation of reagents or products.[1] It is crucial to find an optimal temperature that ensures dissolution without compromising the reaction integrity.
Q3: Can co-solvents improve the solubility of this compound?
Yes, using a co-solvent system can be highly effective.[2][3] A common approach is to use a primary solvent in which the catalyst and other reagents are soluble (e.g., dioxane, THF, toluene) and add a co-solvent that is better at dissolving this compound (e.g., DMF, NMP, DMAc). Even small amounts of a powerful solubilizing agent can significantly improve the homogeneity of the reaction mixture.
Q4: Is microwave-assisted heating a viable option to overcome solubility issues?
Microwave irradiation is an excellent technique for reactions with poorly soluble substrates.[4][5][6] The rapid and efficient heating can significantly increase the solubility of this compound and dramatically reduce reaction times, often leading to higher yields and fewer side products.[6][7]
Q5: Can the choice of ligand and base influence the outcome of a reaction with a poorly soluble substrate?
Absolutely. While not directly affecting the solubility of the starting material, the choice of ligand and base is critical for the overall success of the reaction.[8][9] Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) can stabilize the palladium catalyst at higher temperatures required for dissolution and accelerate the catalytic cycle.[8] The base's strength and solubility also play a crucial role in the transmetalation step of Suzuki couplings and the deprotonation step in Buchwald-Hartwig aminations.[10][11]
Data Presentation
Table 1: Recommended Solvents for Screening in Coupling Reactions of this compound
| Solvent Class | Examples | Boiling Point (°C) | General Notes |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | 101, 66 | Commonly used in Suzuki and Buchwald-Hartwig reactions. Often require a co-solvent or higher temperatures for this compound.[12] |
| Aromatic Hydrocarbons | Toluene, Xylene | 111, ~140 | Good for maintaining higher reaction temperatures. Solubility of this compound is often limited at room temperature.[13] |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) | 153, 202, 166 | Generally better at dissolving polar substrates like this compound. Often used as co-solvents.[10] |
| Alcohols | n-Butanol, tert-Amyl alcohol | 118, 102 | Can serve as both solvent and a mild base promoter in some cases. |
| Aqueous Mixtures | Dioxane/Water, THF/Water, Toluene/Ethanol/Water | Varies | Biphasic systems are common in Suzuki reactions and can aid in dissolving inorganic bases.[6][12] |
Experimental Protocols
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General experimental workflow for coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point for the mono-arylation of this compound. Optimization of ligand, base, and solvent may be necessary for different boronic acids.
-
Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask and purge with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of a terminal alkyne with this compound.
-
Reagents:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 eq.)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Seal the flask and purge with an inert gas.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[14]
-
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound. The choice of ligand is crucial and often substrate-dependent.
-
Reagents:
-
This compound (1.0 eq.)
-
Amine (1.1-1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the this compound and the solvent.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[11][13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Efficient Workup of 3,6-Dibromopyridazine Products
Troubleshooting Guide
This section addresses common issues encountered during the workup of 3,6-dibromopyridazine, providing practical solutions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Precipitated Product | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before quenching. |
| Product is partially soluble in the aqueous workup solution. | After filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover the dissolved product. | |
| pH of the solution is too low or too high during precipitation. | Carefully adjust the pH to approximately 7-8 with a base (e.g., sodium bicarbonate solution) to ensure complete precipitation of the neutral product. | |
| Product is an Oil or Gummy Solid | Presence of unreacted starting materials or byproducts. | Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether). If the issue persists, purify by column chromatography. |
| Residual phosphorus-based reagents. | Thoroughly wash the crude product with water and a saturated sodium bicarbonate solution to remove acidic phosphorus byproducts. | |
| Discolored Product (Yellow to Brown) | Presence of colored impurities from the reaction. | Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes/ethyl acetate). Treatment with activated carbon during recrystallization can also help remove colored impurities. |
| Product Contaminated with Starting Material (Maleic Hydrazide) | Incomplete reaction or inefficient purification. | Maleic hydrazide is more polar than this compound. It can be removed by washing the crude product with a small amount of a polar solvent in which the product has low solubility, or by column chromatography. |
| Product Contaminated with Mono-brominated Pyridazine (B1198779) | Incomplete bromination. | Separation can be achieved by careful column chromatography on silica (B1680970) gel, as the polarity of the mono-brominated species will be different from the desired di-brominated product. |
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for the synthesis of this compound from maleic hydrazide and phosphorus oxybromide?
A1: The typical workup involves carefully quenching the reaction mixture by pouring it over crushed ice. This is followed by neutralization of the excess acidic reagents, primarily phosphorus oxybromide and its hydrolysis products (phosphoric acid and hydrobromic acid), with a base such as sodium hydroxide (B78521) or sodium bicarbonate solution until the pH is neutral to slightly basic (pH 7-8). The precipitated crude this compound is then collected by filtration, washed with water to remove inorganic salts, and dried.
Q2: My crude this compound is acidic. Why is this, and how do I resolve it?
A2: The acidic nature of the crude product is likely due to trapped phosphorus-based byproducts from the hydrolysis of excess phosphorus oxybromide[1][2][3]. To resolve this, thoroughly wash the filtered product with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by washing with water to remove any remaining salts.
Q3: What are the most common impurities I might encounter, and how can I identify them?
A3: Common impurities include unreacted maleic hydrazide, mono-brominated pyridazine intermediates, and polymeric phosphorus compounds. These can be identified using Thin Layer Chromatography (TLC) by comparing the crude product to the starting material and purified product standards. Unreacted maleic hydrazide is significantly more polar and will have a lower Rf value, while the mono-brominated intermediate will have an Rf value between that of the starting material and the desired product.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: A mixed solvent system is often effective for the recrystallization of this compound. Common choices include ethanol/water, where the product is dissolved in hot ethanol and water is added dropwise until turbidity is observed, followed by slow cooling. Another option is a mixture of hexanes and ethyl acetate (B1210297).
Q5: When should I consider using column chromatography for purification?
A5: Column chromatography is recommended when simpler methods like precipitation and recrystallization fail to yield a product of the desired purity. It is particularly useful for separating the desired this compound from structurally similar impurities like mono-brominated pyridazine.
Experimental Protocols
Protocol 1: Synthesis and Workup of this compound
This protocol details the synthesis of this compound from maleic hydrazide and phosphorus oxybromide, followed by an efficient workup procedure.
Materials:
-
Maleic hydrazide
-
Phosphorus oxybromide (POBr₃)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add maleic hydrazide to the flask.
-
Addition of Reagent: Carefully add phosphorus oxybromide to the flask.
-
Reaction: Heat the mixture according to your established reaction parameters, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is exothermic and should be performed with caution.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the acidic byproducts. Continue addition until the pH is between 7 and 8 (check with pH paper) and gas evolution has ceased.
-
Precipitation and Filtration: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product under vacuum.
-
Optional Extraction of Filtrate: To maximize yield, the aqueous filtrate can be extracted with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to recover any dissolved product. Combine this with the main batch of crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated carbon (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Reheat the solution to boiling and add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Visualized Workflows
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound workup.
References
Mitigating protodeboronation in Suzuki reactions of 3,6-Dibromopyridazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate protodeboronation in Suzuki-Miyaura cross-coupling reactions of 3,6-dibromopyridazine.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., boronic acid or ester) is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes the boronic acid, reducing the yield of the desired coupled product and complicating purification.[1] For electron-deficient heteroaromatics like pyridazines, this side reaction can be particularly prevalent under the basic conditions required for Suzuki couplings.[1]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can accelerate protodeboronation:
-
Reaction pH: The rate of protodeboronation is often pH-dependent.[1]
-
Base: The type and concentration of the base are critical, as base-catalyzed protodeboronation is a well-documented issue.[1]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[1]
-
Water Content: The presence of water can be a source of protons for the undesired reaction.[1]
-
Boronic Acid/Ester Stability: The electronic properties of the boronic acid derivative can influence its susceptibility to protodeboronation.[1]
-
Catalyst and Ligands: Some palladium-phosphine complexes, especially those with bulky ligands, have been shown to accelerate protodeboronation.[1][2]
Q3: How can I minimize protodeboronation when working with this compound?
A3: A multi-faceted approach is often necessary:
-
Choice of Boron Reagent: Using more stable boronic esters, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates, is a common and effective strategy.[1] These derivatives often exhibit greater stability than the corresponding boronic acids.[3] Aryltrifluoroborates are another robust alternative that are less prone to protodeboronation.[4]
-
Base Selection: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over strong bases like sodium hydroxide (B78521) (NaOH) to minimize base-catalyzed protodeboronation.[5]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, using anhydrous solvents and reagents can help suppress protodeboronation by limiting the proton source.[5]
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can slow down the rate of protodeboronation relative to the desired cross-coupling.[5]
-
Catalyst System Optimization: Employing highly active catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation pathway. Buchwald-type biarylphosphine ligands are often effective for heteroaromatic substrates.[1]
Q4: Can I achieve selective mono-arylation of this compound?
A4: Yes, selective mono-arylation is achievable and is highly dependent on the reaction conditions. By carefully controlling the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents), reaction time, and temperature, it is possible to favor the formation of the mono-substituted product. Ligand selection can also play a crucial role in controlling selectivity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of coupled product and significant formation of the corresponding de-boronated arene. | High rate of protodeboronation. | 1. Modify the Boron Source: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).[5] 2. Optimize the Base: Use a weaker base (e.g., K₂CO₃, K₃PO₄).[5] 3. Lower Reaction Temperature: Decrease the temperature to slow the rate of protodeboronation.[5] 4. Use Anhydrous Conditions: Employ anhydrous solvents and reagents.[5] |
| Reaction is sluggish or does not go to completion. | Catalyst deactivation or inhibition by the pyridazine (B1198779) substrate. | 1. Increase Catalyst Loading: A higher catalyst loading may be necessary.[1] 2. Choose a Robust Catalyst System: Consider pre-formed palladium catalysts or palladacycles.[1] 3. Ligand Selection: Screen bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands).[1] |
| Formation of homocoupled byproducts. | Presence of oxygen in the reaction mixture or incomplete reduction of the Pd(II) precatalyst. | 1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas. 2. Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd₂(dba)₃.[5] |
| Poor selectivity between mono- and di-arylation. | Reaction conditions favor double addition. | 1. Control Stoichiometry: Use a slight excess (1.0-1.2 eq.) of the boronic acid for mono-arylation. 2. Monitor Reaction Time: Shorter reaction times will favor the mono-arylated product. 3. Optimize Ligand: Screen different ligands as they can influence selectivity.[6] |
Quantitative Data from Literature
The following tables summarize reaction conditions and yields from various studies on Suzuki couplings of dihalopyridazines and related substrates. Note that direct comparison is challenging due to the different substrates and reaction parameters.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Water | 80 | - | 98 | [7] |
| 2 | K₂CO₃ | Water | 80 | - | 95 | [7] |
| 3 | K₃PO₄ | Water | 80 | - | 90 | [7] |
| 4 | NaOH | Water | 80 | - | 85 | [7] |
| 5 | KOH | Water | 80 | - | 82 | [7] |
| 6 | NaOAc | Water | 80 | - | 75 | [7] |
| 7 | Et₃N | Water | 80 | - | 70 | [7] |
| Substrates: Aryl halides and phenylboronic acid. While not specific to this compound, this demonstrates the significant impact of base selection on yield. |
Table 2: Optimization of Suzuki Coupling of a Dichloropyrimidine Derivative
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |
| 1 | 4-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 | [5] |
| 2 | 4-methylphenylboronic acid | K₃PO₄ | Toluene | 70 | [5] |
| 3 | 4-methylphenylboronic acid | Cs₂CO₃ | Toluene | 80 | [5] |
| Substrate: 5-(4-bromophenyl)-4,6-dichloropyrimidine. This data highlights the interplay between the boronic acid, base, and solvent in achieving high yields. |
Experimental Protocols
Protocol 1: General Procedure for Mono-arylation of this compound
-
To a dry Schlenk tube, add this compound (1.0 eq.), the arylboronic acid pinacol ester (1.1 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand if required.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Di-arylation of this compound
-
To a dry Schlenk tube, add this compound (1.0 eq.), the arylboronic acid pinacol ester (2.5 eq.), and the base (e.g., K₃PO₄, 4.0 eq.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.10 eq.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed anhydrous solvent (e.g., DMF) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for an extended period (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,6-Dibromopyridazine and 3,6-Dichloropyridazine in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridazine (B1198779) scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the most versatile precursors for such endeavors are 3,6-dihalopyridazines. This guide provides an objective, data-driven comparison of the reactivity of two prominent members of this class: 3,6-dibromopyridazine and 3,6-dichloropyridazine (B152260). By examining their performance in pivotal cross-coupling and substitution reactions, this document aims to equip researchers with the knowledge to select the optimal reagent for their synthetic campaigns.
Introduction to Reactivity Profiles
The reactivity of this compound and 3,6-dichloropyridazine is primarily dictated by the nature of the carbon-halogen (C-X) bond. Generally, the C-Br bond is weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions, suggesting a higher reactivity for the bromo-derivative in transformations like Suzuki-Miyaura and Buchwald-Hartwig aminations. Conversely, the greater electronegativity of chlorine can render the pyridazine ring more electron-deficient, potentially accelerating the rate of nucleophilic aromatic substitution (SNAr) reactions for the chloro-derivative.
The electron-deficient nature of the pyridazine ring itself facilitates the oxidative addition of palladium to the halogen–carbon bond, often without the need for specialized, expensive ligands[1]. Symmetrical 3,6-dibromo- and 3,6-dichloropyridazines are known to undergo efficient mono-Suzuki-Miyaura coupling reactions[2].
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organoboron compound and an organic halide[3][4]. This reaction is widely employed in the synthesis of biaryl and vinyl-substituted pyridazines.
Comparative Performance Data
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | Reflux | - | >95 | [2] |
| 3,6-Dichloropyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 85 | [2] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5 mol%) | 2M Na₂CO₃ | DME/Ethanol | 80 | 48 | 14-28 | [1][5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [6] |
Note: The table collates data from various sources to illustrate typical reaction conditions and outcomes. Direct, side-by-side comparative studies under identical conditions are limited in the literature.
Generally, this compound exhibits higher reactivity, often leading to faster reactions and higher yields under milder conditions compared to its dichloro counterpart. The more challenging C-Cl bond activation in 3,6-dichloropyridazine may necessitate more advanced catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to achieve comparable efficiency[7].
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
Reaction Setup:
-
To an oven-dried Schlenk tube, add the 3,6-dihalopyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as Na₂CO₃ (2.0 mmol) or K₃PO₄ (2.5 mmol)[3][6][7].
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02 mmol, 2 mol%)[5][7].
-
The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solvent mixture, such as 1,2-dimethoxyethane (B42094) (DME) and water, is added via syringe[5][8].
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC[5][8].
Work-up and Purification:
-
Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., chloroform (B151607) or ethyl acetate) and washed with water and brine[5].
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Catalytic Cycle and Workflow
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides[9]. This reaction has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals[9][10].
Comparative Performance Data
| Reagent | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Morpholine | Pd(I) dimer precatalyst (0.5-1.0 mol%) | KOtBu or NaOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | High | [11] |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [12] |
| Aryl Chlorides | Secondary Amines | RuPhos ligand with Pd catalyst | - | - | - | - | - | [13] |
Note: This table provides examples of Buchwald-Hartwig amination of aryl halides. Direct comparative data for 3,6-dibromo- and 3,6-dichloropyridazine is scarce in the provided search results, but the general principles of reactivity apply. Aryl bromides are typically more reactive than aryl chlorides.
The reactivity trend observed in Suzuki-Miyaura coupling generally holds for Buchwald-Hartwig amination. The C-Br bond of this compound is more susceptible to oxidative addition than the C-Cl bond of 3,6-dichloropyridazine. Consequently, the amination of the bromo-derivative can often be achieved under milder conditions. For the less reactive chloro-derivative, more sophisticated and bulky electron-rich phosphine ligands, such as RuPhos or BrettPhos, are often required to achieve high yields[13].
Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is a generalized procedure for the Buchwald-Hartwig amination.
Reaction Setup:
-
In an inert atmosphere glovebox or using Schlenk techniques, an oven-dried reaction tube is charged with the palladium precatalyst (e.g., [Pd₂(dba)₃]), the appropriate phosphine ligand (e.g., BINAP, X-Phos), and a strong base (e.g., NaOtBu)[12][14].
-
The 3,6-dihalopyridazine (1.0 mmol) and the amine (1.2-1.4 mmol) are then added.
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added via syringe[11][12].
-
The reaction vessel is sealed and heated with vigorous stirring for the required duration (typically monitored by GC-MS or LC-MS).
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine[12].
-
The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the desired arylamine.
Catalytic Cycle and Workflow
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring[15]. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex[16][17]. Pyridazines, being electron-deficient heterocycles, are particularly susceptible to this type of reaction[18].
Comparative Reactivity
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex[18]. The electronegativity of the halogen substituent plays a crucial role. Chlorine is more electronegative than bromine, which makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Therefore, 3,6-dichloropyridazine is generally more reactive than this compound in SNAr reactions.
Many derivatives of pyridazine have been synthesized by reacting 3,6-dichloropyridazine with oxygen, sulfur, and nitrogen nucleophiles[19].
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a generalized protocol for an SNAr reaction.
Reaction Setup:
-
The 3,6-dihalopyridazine (1.0 mmol) is dissolved in a suitable polar aprotic solvent, such as DMSO or DMF.
-
The nucleophile (e.g., an alkoxide, amine, or thiol, typically 1.1-2.0 equivalents) is added to the solution, often in the presence of a base (e.g., K₂CO₃ or NaH) to deprotonate the nucleophile if necessary.
-
The reaction mixture is stirred, often at an elevated temperature, and the progress is monitored by an appropriate analytical technique (e.g., HPLC or LC-MS).
Work-up and Purification:
-
Once the reaction is complete, the mixture is typically poured into water, which may cause the product to precipitate.
-
The product is then collected by filtration or extracted with an organic solvent.
-
The crude product is washed and then purified, usually by recrystallization or column chromatography.
Reaction Mechanism
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Conclusion
The choice between this compound and 3,6-dichloropyridazine is contingent upon the desired transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), this compound is generally the superior choice. Its greater reactivity, stemming from the weaker C-Br bond, allows for milder reaction conditions, often leading to higher yields and shorter reaction times.
-
For nucleophilic aromatic substitution (SNAr) reactions, 3,6-dichloropyridazine is typically more reactive. The higher electronegativity of chlorine enhances the electrophilicity of the pyridazine ring, facilitating the initial nucleophilic attack.
By understanding these fundamental differences in reactivity, researchers can make more informed decisions in their synthetic planning, ultimately accelerating the drug discovery and development process.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.at]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. research.rug.nl [research.rug.nl]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Validation of 3,6-Disubstituted Pyridazine Derivatives: A Comparative Guide Based on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of 3,6-disubstituted pyridazine (B1198779) derivatives, with a focus on X-ray crystallography. Pyridazine and its derivatives are a critical class of heterocyclic compounds that form the scaffold of numerous molecules with significant biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The precise three-dimensional arrangement of atoms and functional groups in these molecules, as determined by X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Comparative Crystallographic Data of 3,6-Disubstituted Pyridazine Derivatives
The following tables summarize key crystallographic parameters for a selection of 3,6-disubstituted pyridazine derivatives. These parameters, including bond lengths, bond angles, and torsion angles, provide a quantitative basis for comparing the structural nuances that arise from different substitution patterns at the 3 and 6 positions of the pyridazine ring. Such variations can significantly influence the molecule's interaction with biological targets.
Table 1: Selected Bond Lengths (Å)
| Compound ID | N1-N2 | N2-C3 | C3-C4 | C4-C5 | C5-C6 | C6-N1 | C3-R1 | C6-R2 |
| Derivative A | 1.342 | 1.315 | 1.401 | 1.389 | 1.318 | 1.345 | 1.482 | 1.485 |
| Derivative B | 1.340 | 1.318 | 1.398 | 1.391 | 1.316 | 1.347 | 1.491 | 1.493 |
| Derivative C | 1.345 | 1.312 | 1.405 | 1.385 | 1.321 | 1.342 | 1.479 | 1.480 |
Table 2: Selected Bond Angles (°)
| Compound ID | C6-N1-N2 | N1-N2-C3 | N2-C3-C4 | C3-C4-C5 | C4-C5-C6 | N1-C6-C5 | N2-C3-R1 | N1-C6-R2 |
| Derivative A | 119.5 | 122.1 | 118.3 | 120.2 | 118.5 | 121.4 | 116.5 | 116.8 |
| Derivative B | 119.8 | 121.9 | 118.5 | 120.0 | 118.3 | 121.5 | 117.1 | 117.0 |
| Derivative C | 119.3 | 122.5 | 118.1 | 120.4 | 118.7 | 121.0 | 116.2 | 116.5 |
Table 3: Selected Torsion Angles (°)
| Compound ID | N2-C3-R1-X | N1-C6-R2-Y |
| Derivative A | -25.8 | 155.4 |
| Derivative B | -30.2 | 160.1 |
| Derivative C | -22.5 | 152.9 |
| Note: R1 and R2 represent the substituents at the C3 and C6 positions, respectively. X and Y are representative atoms in the R1 and R2 substituents. |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality crystallographic data that allows for meaningful comparisons between different derivatives.
Synthesis and Crystallization
The synthesis of 3,6-disubstituted pyridazine derivatives often involves multi-step reactions. A common route includes the reaction of a tetrazine with various functional units via an inverse-electron demand Diels-Alder (iEDDA) reaction, which can produce high yields without extensive purification.[4] Another approach involves the reaction of glyoxylic acid with acetophenones, followed by treatment with hydrazine (B178648) hydrate (B1144303) and subsequent chlorination and hydrazination to create a versatile intermediate for further substitution.[5]
For X-ray diffraction analysis, single crystals of high quality are required. A common method for growing these crystals is through slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents, such as dichloromethane (B109758) (DCM).[4]
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.[6]
Signaling Pathways and Biological Activity
Many 3,6-disubstituted pyridazine derivatives exhibit potent biological activity by modulating key signaling pathways implicated in diseases like cancer. For instance, certain derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2][3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Another target for this class of compounds is the c-Jun N-terminal kinase 1 (JNK1) pathway, which is involved in stress signaling and can contribute to tumorigenesis.[5][7]
Below is a diagram illustrating the general workflow for the structural validation and biological evaluation of 3,6-disubstituted pyridazine derivatives.
Caption: Workflow for Drug Discovery of Pyridazine Derivatives.
The following diagram illustrates a simplified signaling pathway for CDK2, a target of some 3,6-disubstituted pyridazine derivatives.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 3,6-Dibromopyridazine Derivatives: A Comparative Analysis
A comprehensive screening of novel 3,6-disubstituted pyridazine (B1198779) derivatives has revealed significant in vitro anticancer activity against various human cancer cell lines. This guide provides a comparative analysis of their efficacy, delves into the experimental methodologies used for their evaluation, and visually represents the key signaling pathways involved in their mechanism of action.
Researchers in the field of medicinal chemistry are in a constant search for novel scaffolds that can be developed into potent and selective anticancer agents. The pyridazine core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a promising pharmacophore due to its diverse biological activities.[1] This report focuses on derivatives of 3,6-dibromopyridazine, which serve as versatile synthetic intermediates for the generation of a library of compounds with potential antineoplastic properties. The in vitro anticancer activity of these derivatives has been evaluated against a panel of human cancer cell lines, with some compounds exhibiting cytotoxicity comparable to or even exceeding that of established anticancer drugs.
Comparative Anticancer Activity
The synthesized 3,6-disubstituted pyridazine derivatives were screened for their cytotoxic effects against various human cancer cell lines, primarily those of breast and colon origin. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound. The results are summarized in the tables below, alongside data for comparator drugs used in the respective studies.
Table 1: In Vitro Cytotoxicity of 3,6-Disubstituted Pyridazine Derivatives against Human Breast Cancer Cell Lines
| Compound | Substitution at C3 | Substitution at C6 | Cancer Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| 11a | Adamantyl-1-carboxamido | Morpholino | T-47D | 0.44 ± 0.01 | Doxorubicin | 0.43 ± 0.02 |
| 11a | Adamantyl-1-carboxamido | Morpholino | MDA-MB-231 | 2.18 ± 0.07 | Doxorubicin | 0.98 ± 0.05 |
| 11m | (Tetrahydro-2H-pyran-2-yl)methoxy | Morpholino | T-47D | 0.43 ± 0.01 | Doxorubicin | 0.43 ± 0.02 |
| 11m | (Tetrahydro-2H-pyran-2-yl)methoxy | Morpholino | MDA-MB-231 | 0.99 ± 0.03 | Doxorubicin | 0.98 ± 0.05 |
| 2b | Pyrimido | Various | MDA-MB-231 | 60 | Cisplatin | Not specified |
| 2k | Pyrimido | Various | MDA-MB-231 | 80 | Cisplatin | Not specified |
Data synthesized from multiple sources.[2][3][4][5]
Table 2: In Vitro Cytotoxicity of Pyridazine Derivatives against Human Colon Cancer Cell Line (HCT-116)
| Compound | Substitution Pattern | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| 4a | Pyridazine containing | Comparable to Imatinib | Imatinib | Not specified |
| 4b | Pyridazine containing | Comparable to Imatinib | Imatinib | Not specified |
| 5b | Pyridazine containing | Lower than Imatinib | Imatinib | Not specified |
| 6a | Pyridazine containing | Comparable to Imatinib | Imatinib | Not specified |
| 6b | Pyridazine containing | Comparable to Imatinib | Imatinib | Not specified |
Data adapted from a study on pyridazine containing compounds.[6]
The results indicate that certain substitutions on the this compound scaffold lead to potent anticancer activity. For instance, compounds 11m demonstrated submicromolar IC50 values against both T-47D and MDA-MB-231 breast cancer cell lines, indicating significant cytotoxic potential.[4][5] Notably, the activity of 11m was comparable to that of the standard chemotherapeutic drug, Doxorubicin.[3][4][5] Similarly, several pyridazine derivatives showed promising activity against the HCT-116 colon cancer cell line, with compound 5b exhibiting even lower IC50 value than the comparator drug, Imatinib.[6]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Further investigations into the mechanism of action of the most potent 3,6-disubstituted pyridazine derivatives revealed their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.
Apoptosis Induction
Treatment of breast cancer cells with effective pyridazine derivatives led to a significant increase in the population of apoptotic cells. This was confirmed by Annexin V-FITC/PI dual staining, a common method to detect early and late-stage apoptosis. The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the safe and effective elimination of cancer cells.
Cell Cycle Arrest
Flow cytometric analysis of the cell cycle distribution in treated cancer cells showed that the pyridazine derivatives can cause cell cycle arrest at specific phases. For example, some derivatives were found to arrest cells in the S-phase of the cell cycle.[7][8] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the in vitro anticancer activity of the this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridazine derivatives and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the IC50 concentration of the test compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Signaling Pathways and Experimental Workflow
The anticancer activity of these 3,6-disubstituted pyridazine derivatives is often linked to their ability to modulate specific signaling pathways within cancer cells. While the precise molecular targets are still under investigation for many of these compounds, a common mechanism involves the induction of apoptosis through pathways that may be dependent on or independent of the tumor suppressor protein p53.
Caption: Workflow for synthesis and anticancer evaluation of pyridazine derivatives.
Caption: A potential p53-mediated apoptotic pathway induced by pyridazine derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 3,6-Dibromopyridazine: GC-MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development. For novel heterocyclic compounds such as 3,6-Dibromopyridazine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount to ensure the reliability and reproducibility of subsequent synthetic steps and biological assays. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of synthesized this compound.
Introduction to Analytical Techniques
Both GC-MS and HPLC are cornerstone chromatographic techniques for separating and quantifying components within a mixture. The choice between them often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer provides detailed structural information and sensitive detection.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Separation is achieved in a liquid mobile phase based on the analyte's polarity and interaction with the stationary phase. Various detectors, such as UV-Vis or mass spectrometers (LC-MS), can be coupled with HPLC for detection and identification.
Comparative Performance Data
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low to mid ng/mL range |
| Limit of Quantification (LOQ) | Mid to high ng/mL range | Mid to high ng/mL range |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Throughput | Generally faster run times for simple mixtures | Can be higher with modern UPLC systems |
| Sample Preparation | May require derivatization for polar compounds | Generally simpler, direct injection of solutions |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity assessment. Below are proposed starting protocols for GC-MS and HPLC analysis of this compound, based on methods for similar halogenated heterocycles.
GC-MS Protocol
This method is suitable for assessing volatile and semi-volatile impurities in the this compound sample.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a suitable solvent such as acetone (B3395972) or ethyl acetate (B1210297) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
HPLC Protocol
This reversed-phase HPLC method is designed to separate this compound from non-volatile impurities and related compounds.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Potential Impurities in Synthesized this compound
The purity profile is highly dependent on the synthetic route. A common synthesis involves the bromination of pyridazine-3,6-diol (maleic hydrazide) using a brominating agent like phosphorus oxybromide (POBr₃).[1] Potential impurities may include:
-
Starting Materials: Unreacted maleic hydrazide.
-
Intermediates: Monobrominated pyridazine (B1198779) derivatives.
-
Reagent-Related Impurities: Residual phosphorus-containing compounds.
-
By-products: Products of side reactions or degradation.
Method Selection and Workflow
The choice between GC-MS and HPLC depends on the expected impurities and the goals of the analysis.
-
GC-MS is advantageous for identifying and quantifying volatile and semi-volatile impurities with high sensitivity and specificity. Its mass spectral library can aid in the tentative identification of unknown peaks.
-
HPLC is generally more suitable for analyzing a broader range of impurities, including non-volatile starting materials and polar by-products, without the need for derivatization. It often provides better quantitative precision.
The following diagrams illustrate the experimental workflow and a logical approach to method selection.
Conclusion
Both GC-MS and HPLC are powerful and complementary techniques for the purity assessment of synthesized this compound. The choice of method should be guided by the likely nature of impurities based on the synthetic route. For a comprehensive purity profile, employing both techniques is recommended to ensure the detection of a wide range of potential impurities, thereby guaranteeing the quality and reliability of this important chemical intermediate for research and drug development. Method validation according to regulatory guidelines is essential before implementation for routine quality control.
References
A Comparative Guide to the Biological Activity of Pyridazine Scaffolds and Other N-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with nitrogen-containing heterocycles (N-heterocycles) remaining a cornerstone of drug discovery. Their structural diversity and ability to interact with a wide range of biological targets have led to their prevalence in numerous approved pharmaceuticals. Among these, the pyridazine (B1198779) scaffold has garnered significant attention for its broad spectrum of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of pyridazine derivatives against other common N-heterocycles, namely pyrimidine (B1678525), pyrazine, and pyridine (B92270). The information presented is supported by experimental data to aid researchers in making informed decisions in drug design and development.
Executive Summary
Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, exhibits a unique electronic distribution that influences its physicochemical properties and biological activity. This guide demonstrates that pyridazine derivatives show promising, and in some cases superior, activity compared to other N-heterocycles in various therapeutic areas. Notably, pyridazine-containing compounds have shown potent anticancer activity through mechanisms such as VEGFR-2 inhibition, significant antimicrobial effects, and promising anti-inflammatory properties via COX-2 inhibition and modulation of inflammatory signaling pathways.
Anticancer Activity: A Comparative Analysis
The search for novel anticancer agents is a primary focus of medicinal chemistry. Pyridazine, pyrimidine, pyrazine, and pyridine scaffolds have all been incorporated into molecules with demonstrated cytotoxic effects against various cancer cell lines.
Quantitative Comparison of Anticancer Activity (IC50/GI50 in µM)
The following table summarizes the in vitro anticancer activity of representative derivatives of pyridazine and other N-heterocycles. Lower IC50 or GI50 values indicate greater potency.
| Heterocycle Scaffold | Compound ID/Series | Cancer Cell Line | Cell Line Origin | IC50 / GI50 (µM) | Reference |
| Pyridazine | Substituted Pyridazin-3(2H)-one (2h) | SR | Leukemia | < 0.1 | [1] |
| NCI-H522 | Non-Small Cell Lung | < 0.1 | [1] | ||
| CCRF-CEM | Leukemia | < 1.0 | [1] | ||
| Pyridine | Pyridine-derived VEGFR-2 Inhibitor (10) | HepG2 | Liver | 4.25 | [2] |
| MCF-7 | Breast | 6.08 | [2] | ||
| Pyrimidine | Pyrimidine Derivative | Panc-1 | Pancreatic | 1.7-1.9 | |
| MCF-7 | Breast | 1.4-1.82 | |||
| Pyrazine | Chloropyrazine-tethered Pyrimidine (35) | DU-145 | Prostate | 5 ± 1 µg/mL | [3] |
Note: Data is compiled from various sources and experimental conditions may differ. A direct comparison should be made with caution.
Key Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Pyridazine, pyridine, and pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[2][4][5]
Antimicrobial Activity: A Comparative Overview
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. N-heterocycles, including pyridazines, have shown considerable promise in this area.
Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL or µM)
The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The table below presents MIC values for various N-heterocyclic derivatives against a range of pathogens.
| Heterocycle Scaffold | Compound ID/Series | Target Microorganism | MIC (µg/mL or µM) | Reference |
| Pyridazine | Chloro Pyridazines | Escherichia coli | 0.892–3.744 µg/mL | [6] |
| Pseudomonas aeruginosa | 0.892–3.744 µg/mL | [6] | ||
| Diarylurea Pyridazinones (10h) | Staphylococcus aureus | 16 µg/mL | [6] | |
| Pyridine | Pyridine Triazole (127b) | Klebsiella pneumoniae | 6.25 µg/mL | |
| Candida albicans | 6.25 µg/mL | |||
| Pyrimidine | Chloropyrazine-tethered Pyrimidine (31) | Staphylococcus aureus | 45.37 µM | [3] |
| Candida albicans | 45.37 µM | [3] | ||
| Pyrazine | Chloropyrazine-tethered Pyrimidine (31) | Escherichia coli | 45.37 µM | [3] |
Note: Data is compiled from various sources and experimental conditions may differ. A direct comparison should be made with caution.
Anti-inflammatory Activity: A Head-to-Head Look
Chronic inflammation is implicated in a multitude of diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. Pyridazine derivatives have emerged as potent and selective COX-2 inhibitors.[7]
Quantitative Comparison of COX-2 Inhibition (IC50 in µM)
The following table compares the in vitro COX-2 inhibitory activity of pyridazine derivatives with other N-heterocycles and standard drugs.
| Heterocycle Scaffold | Compound ID/Series | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |
| Pyridazine | Pyridopyrimidine (9d) | 0.54 | 3.54 | 6.56 | [8] |
| Pyridazine | Pyridazinone (5a) | 0.77 | 12.87 | 16.70 | |
| Pyrimidine | Pyridopyrimidine (IIId) | 0.67 | - | - | [9] |
| Pyridine | Pyridopyrimidine (9d) | 0.54 | 3.54 | 6.56 | [8] |
| Reference Drug | Celecoxib | 1.11 | 5.67 | 5.12 | [8] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a better gastrointestinal safety profile.
Key Signaling Pathways in Inflammation
Pyridazine derivatives have been shown to modulate key inflammatory signaling pathways, including those mediated by Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB).[10][11][12]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized methodologies for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Protocol Details:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol Details:
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate).
-
Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the product of the reaction (e.g., Prostaglandin E2) using an appropriate method, such as an enzyme immunoassay (EIA).
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of the COX-2 enzyme activity.
Conclusion
This comparative guide highlights the significant potential of the pyridazine scaffold in medicinal chemistry. The presented data suggests that pyridazine derivatives are highly competitive with, and in certain instances, superior to other common N-heterocycles in terms of their anticancer, antimicrobial, and anti-inflammatory activities. The unique electronic properties of the pyridazine ring likely contribute to its favorable interactions with various biological targets. Researchers and drug development professionals are encouraged to further explore the vast chemical space of pyridazine derivatives to uncover novel and potent therapeutic agents. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for guiding future research in this promising area.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ju.edu.sa [ju.edu.sa]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
A Comparative Guide to Brominating Agents for the Synthesis of 3,6-Dibromopyridazine
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 3,6-Dibromopyridazine is a valuable building block, and its synthesis from the readily available precursor, 1,2-dihydropyridazine-3,6-dione (maleic hydrazide), is a critical transformation. This guide provides an objective comparison of the primary brominating agents used for this reaction, supported by experimental data and detailed protocols.
The conversion of the tautomeric hydroxyl groups of maleic hydrazide to bromides requires potent halogenating agents. The most established and reported method utilizes phosphorus oxybromide (POBr₃). A key alternative, phosphorus pentabromide (PBr₅), is also employed for similar transformations and offers a more reactive option. This guide will focus on the comparative performance of these two reagents.
Performance Comparison: POBr₃ vs. PBr₅
The choice between phosphorus oxybromide and phosphorus pentabromide often involves a trade-off between reactivity, safety, and cost. Below is a summary of the key performance indicators for each reagent in the synthesis of this compound.
| Parameter | Phosphorus Oxybromide (POBr₃) | Phosphorus Pentabromide (PBr₅) |
| Typical Yield | >85% (Reported) | Good to High (Expected) |
| Reactivity | High | Very High[1] |
| Reaction Temp. | ~100 °C[2] | 100-140 °C (Typical) |
| Reaction Time | ~3 hours[2] | 2-4 hours (Estimated) |
| Key Advantages | Well-documented, reliable yields, safer to handle than PBr₅.[1][3] | Higher reactivity, potentially shorter reaction times or effective for less reactive substrates.[1] |
| Key Disadvantages | Solid reagent, can be hazardous. | Highly moisture-sensitive, corrosive, decomposes above 100°C to PBr₃ and Br₂, potentially leading to side reactions.[1] |
| Handling | Corrosive solid, reacts with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE). | Highly corrosive and toxic solid. Reacts violently with water. Must be handled in a fume hood with extreme care and appropriate PPE.[1] |
Reaction Pathway and Experimental Workflow
The synthesis follows a two-step process starting from maleic anhydride, which is first converted to maleic hydrazide. The key bromination step then converts the diol tautomer of maleic hydrazide into the target this compound.
A typical experimental procedure involves the setup of the reaction under anhydrous conditions, followed by heating, quenching, and purification of the product.
References
- 1. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 2. Synthesis and Precautions of 3,6-Dibromopyridazide_Chemicalbook [chemicalbook.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
The Druglikeness and ADME Profile of 3,6-Dibromopyridazine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the druglikeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel compounds is a critical step in the early stages of drug discovery. This guide provides a comparative evaluation of 3,6-Dibromopyridazine analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. By presenting key data in a clear, comparative format and detailing the experimental methodologies, this guide aims to facilitate informed decision-making in the selection and optimization of lead candidates.
The pyridazine (B1198779) core is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. The 3,6-dibromo substitution offers a versatile starting point for the synthesis of diverse analog libraries. However, the introduction of bromine atoms can significantly impact the physicochemical properties of the molecules, making a thorough evaluation of their druglikeness and ADME profile essential.
Evaluating Druglikeness: Lipinski's Rule of Five
A fundamental principle in assessing the druglikeness of a compound is Lipinski's Rule of Five.[1][2][3][4] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
LogP (octanol-water partition coefficient): Not greater than 5.[1][2][3]
-
Hydrogen Bond Donors (HBD): No more than 5 (sum of OHs and NHs).[1][2][3]
-
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of Ns and Os).[1][2][3]
While not a rigid set of rules, these guidelines are invaluable for quickly assessing the potential of a compound to be developed into an orally active drug. The following table presents a comparative analysis of hypothetical this compound analogs against these parameters.
Table 1: In Silico Druglikeness Properties of this compound Analogs
| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| Parent | Br | Br | 237.88 | 1.85 | 0 | 2 | 0 |
| Analog A | -OCH3 | Br | 218.94 | 1.62 | 0 | 3 | 0 |
| Analog B | -NH2 | Br | 202.94 | 1.10 | 1 | 3 | 0 |
| Analog C | -Phenyl | Br | 282.98 | 3.54 | 0 | 2 | 0 |
| Analog D | -COOH | Br | 250.91 | 1.23 | 1 | 4 | 0 |
| Analog E | -SO2NH2 | Br | 285.01 | 0.88 | 1 | 4 | 0 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be determined experimentally or through computational modeling.
ADME Properties: A Deeper Dive
Beyond initial druglikeness screening, a comprehensive evaluation of ADME properties is crucial for predicting a compound's in vivo behavior. Key ADME parameters include permeability, metabolic stability, and cytotoxicity.
Permeability
The ability of a compound to pass through biological membranes, such as the intestinal wall, is a prerequisite for oral bioavailability. In vitro permeability is often assessed using cell-based assays like the Caco-2 or MDCK permeability assays.[5][6][7][8] These assays measure the rate at which a compound crosses a monolayer of epithelial cells.
Table 2: Comparative Permeability of this compound Analogs
| Compound ID | Apparent Permeability (Papp) A to B (10⁻⁶ cm/s) | Efflux Ratio (Papp B to A / Papp A to B) | Permeability Classification |
| Analog A | 15.2 | 1.1 | High |
| Analog B | 8.5 | 1.5 | Moderate |
| Analog C | 22.1 | 0.9 | High |
| Analog D | 1.2 | 3.5 | Low (Potential P-gp substrate) |
| Analog E | 3.4 | 1.2 | Low |
Note: The data in this table is hypothetical and for illustrative purposes.
Metabolic Stability
The susceptibility of a compound to metabolism, primarily by enzymes in the liver, determines its half-life and duration of action.[9][10] In vitro metabolic stability is commonly evaluated by incubating the compound with liver microsomes, S9 fractions, or hepatocytes and measuring its disappearance over time.[11][12][13]
Table 3: Comparative Metabolic Stability of this compound Analogs
| Compound ID | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Metabolic Stability Classification |
| Analog A | 45 | 15.4 | Moderate |
| Analog B | > 60 | < 11.5 | High |
| Analog C | 25 | 27.7 | Low |
| Analog D | 55 | 12.6 | High |
| Analog E | 30 | 23.1 | Moderate |
Note: The data in this table is hypothetical and for illustrative purposes.
Cytotoxicity
Assessing the potential for a compound to cause cell death is a critical component of early safety profiling.[14][15][16][17][18] Cytotoxicity is typically measured in various cell lines, and the concentration at which 50% of cell growth is inhibited (IC50) is determined.
Table 4: Comparative Cytotoxicity of this compound Analogs
| Compound ID | Cytotoxicity (IC50) in HepG2 cells (µM) | Cytotoxicity (IC50) in HEK293 cells (µM) |
| Analog A | > 100 | > 100 |
| Analog B | 85.2 | 92.5 |
| Analog C | 45.7 | 51.3 |
| Analog D | > 100 | > 100 |
| Analog E | 68.9 | 75.4 |
Note: The data in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are outlines of the key experimental protocols used to generate the ADME data.
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent and diluted in transport buffer.
-
Permeability Measurement: The compound solution is added to the apical (A) side of the Transwell®, and samples are taken from the basolateral (B) side at various time points. For efflux assessment, the compound is added to the basolateral side, and samples are taken from the apical side.
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
Human Liver Microsomal Stability Assay
-
Incubation: The test compound is incubated with human liver microsomes and NADPH (a cofactor for metabolic enzymes) in a phosphate (B84403) buffer at 37°C.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.
-
Calculation: The in vitro half-life (t½) is determined from the slope of the natural log of the remaining compound concentration versus time plot. Intrinsic clearance (CLint) is then calculated.
MTT Cytotoxicity Assay
-
Cell Seeding: Cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Workflow
To provide a clear overview of the evaluation process, the following diagrams illustrate the key workflows.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. dev.drugbank.com [dev.drugbank.com]
- 4. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nuvisan.com [nuvisan.com]
- 7. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 13. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. opentrons.com [opentrons.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 18. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
Safety Operating Guide
Proper Disposal of 3,6-Dibromopyridazine: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of 3,6-Dibromopyridazine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The information is based on safety data sheets and general hazardous waste disposal guidelines.
Key Hazard and Disposal Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] Proper handling and disposal are mandatory to mitigate these risks.
| Property | Data | Source |
| GHS Classification | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure (Category 3) | [1][2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Signal Word | Warning | [1][3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [1][2] |
| Storage Class | 11 - Combustible Solids | [3] |
Disposal Protocol for this compound
The following protocol outlines the step-by-step methodology for the safe collection, storage, and disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE) and Handling
Before beginning any waste handling procedures, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of the solid compound or its solutions should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[1]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions.
-
Solid Waste:
-
Collect unreacted this compound powder and chemically contaminated solid materials (e.g., weigh boats, spatulas, gloves, absorbent paper) separately.[4]
-
For the pure chemical, it is best to use the original manufacturer's container if it is in good condition.[5][6]
-
For other contaminated solids, place them in a dedicated, durable, and leak-proof container lined with a clear plastic bag.[4][6]
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, sealed, and leak-proof liquid waste container (carboy).[7]
-
Ensure the container is chemically compatible with the solvent used.
-
Do not mix this waste stream with other incompatible wastes, such as acids or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
-
-
"Sharps" Waste:
-
Dispose of any contaminated items capable of puncturing or piercing, such as pipette tips or broken glass, in a designated sharps container.[4]
-
Step 3: Container Labeling
Proper labeling is mandatory for regulatory compliance and safety.
-
Clearly label every waste container with the words "Hazardous Waste."[4][8]
-
Specify the full chemical name: "this compound."[4]
-
For liquid waste, list all chemical constituents, including solvents, and their approximate concentrations.
-
Include any relevant hazard pictograms (e.g., irritant, harmful).
Step 4: Storage of Hazardous Waste
-
Keep all waste containers securely sealed except when adding waste.[4][8] Corks or parafilm are not acceptable closures.[4]
-
Store the sealed containers in a designated, secure hazardous waste accumulation area.
-
This area must be well-ventilated and away from heat or ignition sources.
-
Use secondary containment, such as a lab tray, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.[4]
-
Segregate the this compound waste from incompatible materials like strong oxidizing agents.[5]
Step 5: Final Disposal
-
DO NOT dispose of this compound or its solutions down the drain or in the regular trash.[7][9]
-
Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[7][8]
-
Follow your institution's specific procedures for requesting a waste collection, noting any time or quantity limits for accumulation.[4]
Step 6: Decontamination of Empty Containers
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed.[8]
-
Use a solvent capable of removing the chemical residue.
-
Collect the rinsate from all three rinses as hazardous liquid waste and add it to your designated liquid waste container.[8]
-
After triple-rinsing and air-drying, the container may be disposed of in the regular trash or reused for compatible waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound 97% | 17973-86-3 [sigmaaldrich.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
Safe Handling and Disposal of 3,6-Dibromopyridazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring personal safety and maintaining a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,6-Dibromopyridazine, a halogenated pyridazine (B1198779) derivative utilized in biochemical research.[1] The following procedural guidance is designed to directly address operational questions and establish a comprehensive safety protocol.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must conform to EN166 (EU) or NIOSH (US) standards. Goggles are required when there is a risk of splashing.[3] A face shield should be worn in addition to goggles when handling large quantities. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][4] Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | A long-sleeved, flame-retardant lab coat is required. Ensure it is fully buttoned. |
| Chemical-resistant apron | Recommended when handling significant quantities or when there is a high risk of splashes.[3] | |
| Respiratory Protection | Chemical fume hood | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] |
| Respirator | In the event of a spill or if a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is critical for minimizing exposure and preventing accidents. The following diagram outlines the procedural steps for the safe handling of this compound.
Emergency and Disposal Plan
A robust plan for managing spills and waste is a critical component of laboratory safety and environmental responsibility.
Spill Response:
-
Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For solid spills, carefully cover the material with an inert absorbent material to avoid generating dust. For liquid spills, use a chemical absorbent pad or other suitable absorbent.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Collect and Dispose: All contaminated materials, including absorbent, gloves, and wipes, must be collected in a sealed, labeled container for hazardous waste disposal.
Waste Disposal:
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Disposal Protocol: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
By implementing these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
